molecular formula C20H20N2O3 B7881346 Cyclopiazonic Acid CAS No. 83136-88-3

Cyclopiazonic Acid

Cat. No.: B7881346
CAS No.: 83136-88-3
M. Wt: 336.4 g/mol
InChI Key: SZINUGQCTHLQAZ-DQYPLSBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- has been reported in Penicillium cyclopium, Penicillium vinaceum, and other organisms with data available.
structure

Properties

IUPAC Name

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINUGQCTHLQAZ-DQYPLSBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18172-33-3
Record name Cyclopiazonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18172-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6aR,11aS,11bR)-rel-10-Acetyl-2,6,6a,7,11a,11b-hexahydro-7,7-dimethyl-9H-pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Isolation of Cyclopiazonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyclopiazonic Acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi. This document details the seminal discovery by Dr. C.W. Holzapfel, outlines the experimental protocols for its isolation and purification, presents key quantitative data, and illustrates the biosynthetic pathway and its mechanism of action through detailed diagrams.

Discovery and Initial Characterization

This compound was first discovered and chemically characterized in 1968 by C.W. Holzapfel.[1] The toxin was isolated from cultures of Penicillium cyclopium Westling (strain CSIR 1082), which was later correctly identified as Penicillium griseofulvum Dierckx.[1] The producing fungus was originally isolated from groundnuts that were responsible for acute toxicosis in ducklings and rats.[1] This initial investigation laid the groundwork for understanding the structure and biological activity of this significant mycotoxin. In the original isolation, 395 mg of pure this compound was purified from 20 kg of moldy maize meal, indicating the low concentrations typically produced under standard conditions.

Producing Fungal Species

This compound is produced by a variety of fungal species within the Aspergillus and Penicillium genera. While it was first isolated from Penicillium griseofulvum, it is also notably produced by strains of Aspergillus flavus that are also known to produce aflatoxins. Other significant producers include Penicillium camemberti, used in the production of certain cheeses, and Penicillium commune. The co-occurrence of CPA with other mycotoxins, such as aflatoxins, is a significant concern in food safety.

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical for its study. The following protocols are based on established methodologies and provide a framework for obtaining pure CPA for research purposes.

Fungal Culture and CPA Production

Penicillium griseofulvum or other CPA-producing strains are cultured on a suitable medium, such as Czapek's medium, to promote the production of the mycotoxin. The maximal rate of CPA production has been observed after the cessation of fungal growth.

Extraction of this compound

A common method for extracting CPA from fungal cultures involves solvent extraction. A representative protocol is as follows:

  • The fungal culture, including both the mycelium and the culture medium, is macerated.

  • The macerated culture is extracted with a solvent mixture, typically chloroform or dichloromethane and methanol (e.g., in an 80:20 v/v ratio).

  • The organic extract is then filtered to remove solid fungal material.

  • The filtrate, containing the crude CPA, is concentrated under reduced pressure.

Purification of this compound

The crude extract is further purified using chromatographic techniques:

  • Column Chromatography: The concentrated crude extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed for the presence of CPA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: Fractions containing pure CPA are pooled, and the solvent is evaporated. The resulting solid can be crystallized from a suitable solvent, such as methanol, to yield pure crystalline CPA.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data
ParameterValueReference
Molecular FormulaC₂₀H₂₀N₂O₃[2]
Molar Mass336.39 g/mol [2]
Melting Point245-246 °C
UV-Vis λmax (in Methanol)225, 284 nm[1]
Mass Spectrometry (ESI-MS/MS)m/z 337 → 196, 182[3]
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.50d, J = 4.4 Hz1HAromatic H
7.69td, J = 7.7, 1.6 Hz1HAromatic H
7.26d, J = 7.8 Hz1HAromatic H
7.21dd, J = 7.1, 5.2 Hz1HAromatic H
4.16s2HCH₂
1.37s6H2 x CH₃

Note: The provided NMR data is for a compound with a high likelihood of being this compound based on the context of the source. Researchers should verify this data with their own analytical standards.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
212.6C=O
155.3C
148.7C
137.4C
124.3CH
122.1CH
76.79C
46.6C
26.82 x CH₃

Note: The provided NMR data is for a compound with a high likelihood of being this compound based on the context of the source. Researchers should verify this data with their own analytical standards.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of CPA is a complex enzymatic process. It begins with the precursors tryptophan, acetyl-CoA, and malonyl-CoA. Three key enzymes are involved: CpaS (a hybrid polyketide synthase-nonribosomal peptide synthetase), CpaD (a dimethylallyltransferase), and CpaO (a flavoprotein oxidocyclase).[2]

This compound Biosynthesis tryptophan L-Tryptophan cpaS CpaS (PKS-NRPS) tryptophan->cpaS acetyl_coa Acetyl-CoA acetyl_coa->cpaS malonyl_coa Malonyl-CoA malonyl_coa->cpaS cAATrp cyclo-Acetoacetyl-L-tryptophan (cAATrp) cpaS->cAATrp cpaD CpaD (Dimethylallyl transferase) cAATrp->cpaD dmpp Dimethylallyl pyrophosphate (DMAPP) dmpp->cpaD beta_cpa β-Cyclopiazonic Acid cpaD->beta_cpa cpaO CpaO (Flavoprotein oxidocyclase) beta_cpa->cpaO alpha_cpa α-Cyclopiazonic Acid cpaO->alpha_cpa

Biosynthesis of this compound.
Experimental Workflow for CPA Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a fungal culture.

CPA Isolation Workflow start Fungal Culture (e.g., P. griseofulvum) maceration Maceration start->maceration extraction Solvent Extraction (Dichloromethane/Methanol) maceration->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling crystallization Crystallization pooling->crystallization final_product Pure this compound crystallization->final_product

CPA Isolation and Purification Workflow.
Mechanism of Action: Inhibition of SERCA Pump

This compound is a specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This inhibition disrupts cellular calcium homeostasis, leading to its toxic effects.

CPA Mechanism of Action cluster_membrane ER/SR Membrane cpa This compound (CPA) serca SERCA Pump (Ca²⁺-ATPase) cpa->serca Inhibits ca_pump Ca²⁺ Pumping ca_accumulation Increased Cytosolic Ca²⁺ serca->ca_accumulation Leads to er_sr Endoplasmic/Sarcoplasmic Reticulum Lumen er_sr->ca_pump Ca²⁺ cytosol Cytosol ca_pump->cytosol Ca²⁺ cellular_effects Disruption of Ca²⁺ Signaling & Toxic Effects ca_accumulation->cellular_effects

References

Cyclopiazonic Acid in Food: A Technical Guide on its Natural Occurrence, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a natural contaminant of a wide range of agricultural commodities.[1][2] Its presence in the food chain poses a potential risk to human and animal health. This technical guide provides an in-depth overview of the natural occurrence of CPA in food, detailed analytical methodologies for its detection, and a comprehensive examination of its toxicological effects, with a focus on its molecular signaling pathways. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate understanding.

Natural Occurrence of this compound in Food Commodities

CPA contamination is prevalent in various food items, with notable occurrences in grains, nuts, and cheese. The fungi responsible for CPA production thrive in warm and humid conditions, leading to contamination both pre- and post-harvest.[1][2]

Grains and Nuts

Corn and peanuts are among the most frequently contaminated commodities.[3][4] Studies have shown a significant co-occurrence of CPA and aflatoxins, another major class of mycotoxins, in these products.[3][4] Kodo millet has also been identified as a significant source of CPA exposure, particularly in certain regions of India, where it has been linked to "kodo poisoning," a toxic syndrome characterized by gastrointestinal and neurological symptoms.[1][5]

Cheese

Certain cheeses, particularly mold-ripened varieties, can contain CPA. The fungi used in the production of some soft-ripened and blue-veined cheeses, such as Penicillium camemberti and Penicillium roqueforti, are capable of producing this mycotoxin.[6][7] Contamination levels can vary significantly depending on the fungal strain, production conditions, and aging process.

Table 1: Quantitative Data on this compound (CPA) Occurrence in Corn and Peanuts

CommodityNumber of Samples AnalyzedPercentage of Contaminated SamplesCPA Concentration Range (ng/g)Average CPA Concentration (ng/g)Reference
Corn4551%<25 - 2800467[3][4]
Peanuts5090%<50 - 2900460[3][4]
Peanuts504% (co-occurrence with aflatoxins)4300 and 493 (in positive samples)Not Reported[8]

Table 2: Quantitative Data on this compound (CPA) Occurrence in Cheese

Cheese TypeNumber of Samples AnalyzedPercentage of Contaminated SamplesCPA Concentration Range (µg/kg)Median CPA Concentration in Positive Samples (µg/kg)Reference
Soft-ripened Cheeses7945.6%Not specified48.5[6][7]
Blue-veined Cheeses16824.4%Not specified30[6][7]
BrieNot specifiedNot specifiedHighest level: 3,820Not specified[6][7]
Blue CheeseNot specifiedNot specifiedHighest level: 1,250Not specified[6][7]
Monte EnebroNot specifiedNot specifiedHighest level: 7,900Not specified[6][7]
Camembert (Crust)2055%400 - 1500Not specified[9]

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for monitoring CPA levels in food and ensuring consumer safety. Several techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used method for the quantification of CPA due to its high sensitivity and selectivity.

  • Sample Extraction: A common procedure involves extracting the sample with an alkaline methanol-water mixture. This is followed by a defatting step with hexane to remove interfering lipids.[10]

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically employed using a C18 stationary phase.[10] A gradient elution with a mobile phase consisting of methanol, water, and a salt like zinc sulfate is often used to achieve optimal separation.[3][4]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CPA.[10]

  • Quantification: The limit of detection (LOD) for this method can be as low as 5 µg/kg, with a limit of quantification (LOQ) of 20 µg/kg in various food matrices.[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that utilizes the specific binding of antibodies to CPA.

  • Principle: This is a competitive immunoassay where CPA in the sample competes with a labeled CPA conjugate for binding to a limited number of anti-CPA antibody sites. The amount of bound label is inversely proportional to the concentration of CPA in the sample.

  • Procedure: A microtiter plate is coated with antibodies. The sample extract is added, followed by the enzyme-labeled CPA. After an incubation period, the unbound reagents are washed away, and a substrate is added. The resulting color development is measured spectrophotometrically.

  • Performance: An adapted ELISA for cheese analysis demonstrated recoveries of 103 ± 27%.[6][7]

Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective method for CPA analysis, often used for screening purposes.

  • Extraction and Purification: Samples are typically extracted with a mixture of chloroform and methanol.[9]

  • Chromatography: The extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system.

  • Detection: CPA can be visualized under UV light or by spraying with a specific chromogenic reagent, such as an Ehrlich reagent, which imparts a characteristic color.[11]

  • Quantification: The lowest detectable level can be around 0.02 ppm.[9]

Toxicological Profile and Signaling Pathways

The primary mechanism of CPA toxicity is the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2][4] This inhibition disrupts intracellular calcium homeostasis, leading to a cascade of cellular events.

Inhibition of SERCA and Disruption of Calcium Homeostasis

SERCA is an essential ion pump responsible for sequestering calcium ions (Ca2+) from the cytosol into the sarcoplasmic and endoplasmic reticulum (SR/ER), thereby maintaining low cytosolic Ca2+ concentrations.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents Ca2+ from entering its binding sites.[4] This leads to:

  • Depletion of Intracellular Ca2+ Stores: The inability of the SERCA pump to sequester Ca2+ results in the depletion of Ca2+ from the SR/ER.[10]

  • Increase in Cytosolic Ca2+ Concentration: The inhibition of Ca2+ reuptake and the passive leak of Ca2+ from the depleted stores lead to a sustained increase in the cytosolic Ca2+ concentration.[4]

  • Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores triggers the opening of store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+.[7][11] This further elevates the cytosolic Ca2+ levels.

This disruption of Ca2+ signaling can affect numerous cellular processes, including muscle contraction, neurotransmission, and gene expression, and can ultimately lead to cell death.[1][4]

Cellular and Organ-Level Toxicity

The disruption of calcium homeostasis by CPA manifests as toxicity in various organs. Animal studies have shown that CPA can cause lesions in the liver, kidneys, pancreas, spleen, and heart.[1] Symptoms of CPA toxicosis in animals include anorexia, dehydration, weight loss, and neurological signs such as tremors and convulsions.[2][4]

Visualizations

Biosynthesis of this compound

The biosynthesis of CPA is a multi-step process involving three key enzymes.[2] It begins with the condensation of acetyl-CoA, malonyl-CoA, and tryptophan.

CPA_Biosynthesis Acetyl_CoA Acetyl-CoA CpaS CpaS (PKS-NRPS) Acetyl_CoA->CpaS Malonyl_CoA Malonyl-CoA Malonyl_CoA->CpaS Tryptophan Tryptophan Tryptophan->CpaS cAATrp cyclo-Acetoacetyl-L-tryptophan (cAATrp) CpaS->cAATrp CpaD CpaD (Dimethylallyltransferase) cAATrp->CpaD beta_CPA β-CPA CpaD->beta_CPA CpaO CpaO (Flavoprotein oxidocyclase) beta_CPA->CpaO alpha_CPA α-Cyclopiazonic Acid (CPA) CpaO->alpha_CPA

Caption: Biosynthetic pathway of this compound.

Signaling Pathway of this compound Toxicity

The primary toxic effect of CPA is mediated through its inhibition of the SERCA pump, leading to a disruption of intracellular calcium signaling.

CPA_Toxicity_Pathway CPA This compound (CPA) SERCA SERCA Pump (on ER/SR membrane) CPA->SERCA Inhibits Ca_reuptake Ca2+ Reuptake into ER/SR SERCA->Ca_reuptake Mediates ER_Ca ER/SR Ca2+ Stores Ca_reuptake->ER_Ca Maintains Cytosolic_Ca Increased Cytosolic Ca2+ Ca_reuptake->Cytosolic_Ca Inhibition leads to ER_Ca->Cytosolic_Ca Depletion leads to SOCE Store-Operated Ca2+ Entry (SOCE) ER_Ca->SOCE Depletion triggers Cellular_Effects Downstream Cellular Effects (e.g., altered muscle contraction, apoptosis) Cytosolic_Ca->Cellular_Effects Leads to SOCE->Cytosolic_Ca Induces Ca2+ influx

Caption: Mechanism of CPA-induced disruption of calcium homeostasis.

Conclusion

This compound is a significant mycotoxin with widespread occurrence in various food commodities. Its ability to disrupt cellular calcium homeostasis through the inhibition of the SERCA pump underscores its potential health risks. The analytical methods detailed in this guide provide the necessary tools for effective monitoring, while the elucidated toxicological pathways offer a foundation for further research into its effects on human health and for the development of potential therapeutic interventions targeting calcium signaling pathways. Continuous surveillance and research are essential to mitigate the risks associated with CPA contamination in the food supply.

References

Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi, commonly found as a contaminant in a wide range of agricultural commodities, including grains, corn, peanuts, and cheese.[1] Its toxicological significance stems from its specific inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, a crucial enzyme for maintaining intracellular calcium homeostasis.[1] Disruption of this fundamental cellular process leads to a cascade of events culminating in cellular dysfunction and organ damage. This technical guide provides a comprehensive overview of the toxicological profile of CPA in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly across different animal species, likely due to differences in their reliance on the SERCA pump.[1] The following tables summarize the available quantitative data on the acute and subchronic toxicity of CPA in various animal models.

Table 1: Acute Toxicity of this compound (CPA) in Animal Models
Animal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
MiceOral12[1]
MiceIntraperitoneal (ip)13 ± 0.05[2]
RatsOral30 - 70[3]
ChickensOral36 - 63[1]
DogsOral (repeated exposure)0.5[1]
Guinea PigsOral2.2 (in combination study)[4]
Table 2: Subchronic Oral Toxicity of this compound (CPA) in Rats
DurationDosing RegimenAnimal ModelKey FindingsReference(s)
13 weeks0, 0.2, 0.6, 2.0, or 4.0 mg/kg/dayMale Sprague-Dawley ratsIncreased serum creatinine at ≥2.0 mg/kg. Mild to moderate inflammation of the gastric epithelium at ≤0.6 mg/kg. Subtle disruption of the endoplasmic reticulum in the liver at 4.0 mg/kg.[5]
4 consecutive days0, 0.2, 2.0, 4.0, or 8.0 mg/kg/dayMale Sprague-Dawley ratsAbnormal behavior, diarrhea at ≥4.0 mg/kg. Liver and spleen were the most affected organs at the highest doses, with pycnotic nuclei and focal necrosis in the liver, and hemorrhagic spleens with necrotic lymphocytes.[6]

Mechanism of Action: Disruption of Calcium Homeostasis

The primary molecular target of CPA is the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents the reuptake of calcium ions (Ca2+) from the cytoplasm into the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] This inhibition leads to two major consequences:

  • Depletion of Intracellular Calcium Stores: The continuous leak of Ca2+ from the ER/SR without reuptake leads to the depletion of these critical intracellular calcium stores.[7]

  • Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular Ca2+.[7][8]

This sustained elevation of cytosolic Ca2+ disrupts numerous cellular processes, including muscle contraction, neurotransmission, and cell signaling, ultimately leading to the observed toxic effects.

CPA_Mechanism_of_Action cluster_cell Animal Cell CPA This compound (CPA) SERCA SERCA Pump (on ER/SR membrane) CPA->SERCA Inhibits ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) (High Ca2+) SERCA->ER_SR Blocks Ca2+ reuptake Cytosol Cytosol (Low Ca2+) ER_SR->Cytosol Ca2+ Leak SOCE Store-Operated Ca2+ Channels (on Plasma Membrane) ER_SR->SOCE Depletion Activates Disruption Disruption of Cellular Processes: - Muscle Contraction - Neurotransmission - Cell Signaling Cytosol->Disruption Leads to SOCE->Cytosol Increased Cytosolic Ca2+ Extracellular Extracellular Space (High Ca2+) Extracellular->SOCE Ca2+ Influx Toxicity Cellular Toxicity & Organ Damage Disruption->Toxicity

Mechanism of this compound Toxicity.

Experimental Protocols

This section outlines the general methodologies employed in key toxicological studies of CPA in animal models.

Acute Oral Toxicity (LD50 Determination)

The determination of the median lethal dose (LD50) is a fundamental step in assessing the acute toxicity of a compound.

Acute_Toxicity_Workflow cluster_protocol Acute Oral Toxicity Protocol Animal_Selection Animal Selection (e.g., Mice, Rats) - Species, strain, sex, weight specified Dose_Preparation CPA Dose Preparation - Dissolved in appropriate vehicle Animal_Selection->Dose_Preparation Dose_Administration Single Oral Gavage Administration - Graded dose levels to different groups Dose_Preparation->Dose_Administration Observation Observation Period (e.g., 7-14 days) - Clinical signs of toxicity recorded - Mortality checks Dose_Administration->Observation Necropsy Gross Necropsy - Examination of organs for abnormalities Observation->Necropsy LD50_Calculation LD50 Calculation - Statistical method (e.g., Probit analysis) Observation->LD50_Calculation

Workflow for Acute Oral Toxicity Study.

Methodology:

  • Animal Model: Typically, rodents such as mice or rats of a specific strain, sex, and weight range are used.[1][3]

  • Dose Administration: CPA is dissolved in a suitable vehicle and administered as a single oral dose via gavage.[9] Different groups of animals receive graded doses of the toxin.

  • Observation: Animals are observed for a specified period (e.g., 7 to 14 days) for clinical signs of toxicity, such as changes in behavior, appearance, and mortality.[2]

  • Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.

  • LD50 Calculation: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Subchronic Oral Toxicity Studies

Subchronic studies are designed to evaluate the cumulative effects of repeated exposure to a substance over a longer period.

Methodology:

  • Animal Model: Sprague-Dawley rats are a commonly used model for subchronic toxicity studies.[5][6]

  • Dosing: Animals are administered daily oral doses of CPA for a period of several weeks (e.g., 4 days or 13 weeks).[5][6] A control group receives the vehicle only.

  • In-life Monitoring: Throughout the study, animals are monitored for:

    • Clinical Signs: Changes in appearance, behavior, and any signs of distress.[6]

    • Body Weight and Food Consumption: Measured regularly to assess general health and palatability of the diet.[5]

  • Clinical Pathology: Blood samples are collected at specified intervals for hematological and serum biochemical analyses. Key parameters include:

    • Hematology: White blood cell counts.[6]

    • Serum Biochemistry: Liver enzymes (e.g., aspartate aminotransferase, alanine aminotransferase), kidney function markers (e.g., creatinine), and other relevant parameters.[5][6]

  • Histopathology: At the termination of the study, organs are collected, weighed, and processed for microscopic examination. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.[6] Ultrastructural examination of specific organs like the liver may also be performed.[5]

Investigation of Mechanism of Action (Calcium Homeostasis)

In vitro studies using cell lines are instrumental in elucidating the molecular mechanisms of CPA toxicity.

Methodology:

  • Cell Culture: A suitable cell line, such as Madin-Darby canine kidney (MDCK) cells or human neuroblastoma SH-SY5Y cells, is cultured under standard conditions.[3][10]

  • Calcium Imaging:

    • Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.[10]

    • The cells are then exposed to different concentrations of CPA.

    • Changes in intracellular Ca2+ concentration ([Ca2+]i) are measured using a fluorescence imaging system.[10]

  • Assessment of Calcium Store Depletion and SOCE:

    • To confirm the depletion of intracellular stores, cells are treated with CPA in a Ca2+-free medium.[8] The subsequent addition of an agonist that releases Ca2+ from the ER (e.g., ATP or bradykinin) will fail to elicit a Ca2+ response if the stores are depleted.[10]

    • To measure SOCE, after depleting the stores with CPA in a Ca2+-free medium, extracellular Ca2+ is reintroduced, and the resulting increase in [Ca2+]i is measured.[8]

Target Organs and Pathological Findings

Across various animal models, CPA has been shown to target several organs, with the severity and specific manifestations of toxicity varying by species and dose.

  • Liver: In rats, CPA induces hepatotoxicity characterized by diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[6] Ultrastructural changes include disruption of the endoplasmic reticulum.[5] In pigs, focal hepatocellular necrosis and fatty changes have been observed.[11]

  • Spleen: Hemorrhagic spleens with necrotic lymphocytes are a common finding in rats exposed to high doses of CPA.[6]

  • Gastrointestinal Tract: In pigs, CPA can cause gastric ulcers, mucosal hyperemia, and hemorrhage throughout the small and large intestines.[11] Rats may also exhibit necrosis in the stomach.[6]

  • Kidneys: In pigs, focal renal tubular nephrosis has been reported.[11]

  • Nervous System: CPA is a neurotoxin, and clinical signs in mice include hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration.[2]

  • Muscles: Given its mechanism of action on calcium pumps in the sarcoplasmic reticulum, muscle tissue is a primary target, leading to disruptions in muscle contraction and relaxation.[1]

Conclusion

The toxicological profile of this compound in animal models is well-characterized, with its primary mechanism of action revolving around the inhibition of the SERCA pump and the subsequent disruption of intracellular calcium homeostasis. This leads to a range of toxic effects in multiple organ systems, with the liver, spleen, gastrointestinal tract, and nervous system being prominent targets. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in mycotoxin research, food safety assessment, and drug development. Further research focusing on the detailed downstream signaling pathways activated by CPA-induced calcium dysregulation will provide a more complete understanding of its toxicological effects and may reveal potential therapeutic targets for mitigating its toxicity.

References

An In-depth Technical Guide to Cyclopiazonic Acid Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of cyclopiazonic acid (CPA) and its derivatives. It delves into their mechanisms of action, summarizes quantitative activity data, and provides detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, drug discovery, and development.

Introduction to this compound and Its Derivatives

This compound (CPA) is an indole-tetramic acid mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] It is a common contaminant of a wide range of agricultural commodities, including corn, peanuts, and cheese.[1] The primary and most well-characterized biological activity of CPA is its specific inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts intracellular calcium homeostasis, leading to a variety of cellular responses and toxic effects.

Beyond the parent compound, a number of naturally occurring and synthetic derivatives of CPA have been identified and studied. These derivatives often exhibit a diverse range of biological activities, including antitumor, antibacterial, and antiviral properties. This guide will explore the biological landscape of both CPA and its growing family of related compounds.

Mechanism of Action: Disruption of Calcium Homeostasis

The central mechanism of action for this compound is its potent and specific inhibition of the SERCA pump. SERCA is a P-type ATPase responsible for transporting Ca2+ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum, a crucial process for maintaining low cytosolic calcium concentrations.[1]

CPA binds to the SERCA pump, locking it in a conformation that prevents ATP binding and subsequent Ca2+ translocation.[1] This leads to a sustained increase in cytosolic Ca2+ levels and the depletion of intracellular calcium stores. The disruption of Ca2+ homeostasis triggers several downstream signaling events, most notably the activation of store-operated calcium entry (SOCE).[1]

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

The depletion of ER Ca2+ stores by CPA is sensed by stromal interaction molecules (STIMs), which are transmembrane proteins in the ER membrane. Upon Ca2+ unbinding, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, which are highly selective for Ca2+. This activation leads to a sustained influx of extracellular Ca2+, further elevating cytosolic Ca2+ levels.

SOCE_Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 ER Membrane Ca_ext Ca²⁺ Orai_open Orai Channel (Open) Ca_ext->Orai_open Influx Orai Orai Channel (Closed) Orai->Orai_open Opens Ca_cyto_low Low [Ca²⁺] Ca_cyto_high High [Ca²⁺] SERCA SERCA Pump Ca_cyto_low->SERCA Ca_ER_high High [Ca²⁺] SERCA->Ca_ER_high Ca²⁺ Pumping STIM STIM (Ca²⁺ Bound) STIM_active STIM (Activated) STIM->STIM_active Ca²⁺ Unbinds & Activates Ca_ER_low Low [Ca²⁺] Ca_ER_high->Ca_ER_low CPA This compound CPA->SERCA Inhibits STIM_active->Orai Activates Orai_open->Ca_cyto_high

Caption: Store-Operated Calcium Entry (SOCE) activated by CPA.

Signaling Pathway: Apoptosis

The sustained elevation of cytosolic Ca2+ and the stress on the endoplasmic reticulum can lead to the induction of apoptosis, or programmed cell death. One of the pathways implicated in CPA-induced apoptosis involves the tumor suppressor protein p53. ER stress can activate p53, which in turn can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.

Apoptosis_Pathway CPA This compound ER_Stress ER Stress CPA->ER_Stress p53 p53 Activation ER_Stress->p53 Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-dependent apoptotic pathway induced by CPA.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Cytotoxicity of this compound (CPA)

Cell LineAssayExposure TimeIC50Reference
Human Monocytes-48 h8.5 x 10⁻⁸ M[3]
THP-1 (human monocytic leukemia)-48 h1.75 x 10⁻⁷ M[3]
Caco-2 (human colorectal adenocarcinoma)-48 h>1.25 x 10⁻⁷ M[3]
SH-SY5Y (human neuroblastoma)MTT24 h864.01 nM[4]
SH-SY5Y (human neuroblastoma)MTT48 h437 nM[4]
SH-SY5Y (human neuroblastoma)MTT72 h392 nM[4]

Table 2: Biological Activity of this compound Derivatives

DerivativeBiological ActivityTarget/AssayQuantitative DataReference
Aspergilline GAnti-TMVTobacco Mosaic Virus41.2% inhibition at 20 µM
Aspergilline JAnti-TMVTobacco Mosaic Virus56.8% inhibition at 20 µM
Speradine CCytotoxicityInsect cell line SF9IC50 = 0.9 µM[5]
Speradine BMultiple AssaysCytotoxicity, Antiviral, AntimicrobialNo significant activity[6]
Speradine DMultiple AssaysCytotoxicity, Antiviral, AntimicrobialNo significant activity[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium (appropriate for the cell line)

  • Test compound (CPA or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with CPA derivatives incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for MTT cytotoxicity assay.

Calcium Imaging to Monitor SERCA Inhibition

Calcium imaging is a technique used to visualize and quantify changes in intracellular calcium concentrations in real-time. This is particularly useful for studying the effects of SERCA inhibitors like CPA.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Test compound (CPA or derivative)

  • Fluorescence microscope equipped with an appropriate filter set and a sensitive camera

  • Image analysis software

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

  • Incubation: Remove the culture medium from the cells and incubate them with the dye loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: After incubation, wash the cells with fresh HBSS to remove excess dye.

  • Imaging Setup: Mount the dish or coverslip on the fluorescence microscope.

  • Baseline Recording: Acquire a baseline fluorescence recording for a few minutes to establish the resting intracellular calcium level.

  • Compound Addition: Carefully add the test compound (CPA or derivative) to the imaging buffer.

  • Image Acquisition: Continuously record the fluorescence intensity over time to monitor the changes in intracellular calcium concentration induced by the compound.

  • Data Analysis: Analyze the recorded images to quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating class of mycotoxins with a well-defined primary mechanism of action centered on the inhibition of the SERCA pump. This disruption of calcium homeostasis triggers a cascade of cellular events, including the activation of store-operated calcium entry and, in some cases, apoptosis. While the parent compound, CPA, is primarily known for its toxicity, some of its derivatives have shown promise as potential therapeutic agents with antiviral and cytotoxic activities.

Future research in this area should focus on:

  • Synthesis and screening of a wider range of CPA derivatives to explore the structure-activity relationships for various biological activities.

  • Elucidation of the detailed signaling pathways affected by different CPA derivatives to understand their specific mechanisms of action.

  • In vivo studies to evaluate the therapeutic potential and toxicological profiles of promising CPA derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the intriguing biological activities of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate and inspire future investigations into this important class of natural products.

References

A Historical Perspective of Cyclopiazonic Acid Research: From Discovery to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, has been a subject of scientific inquiry for over half a century. Initially identified as a food contaminant with toxic properties, subsequent research has unveiled its highly specific mechanism of action, making it a valuable tool in cell biology and a potential lead compound for therapeutic development. This technical guide provides a comprehensive historical perspective on the key research milestones of CPA, from its discovery and characterization to the elucidation of its molecular target and its impact on cellular signaling pathways.

Discovery and Early Characterization

The story of this compound began in 1968 , when it was first isolated and chemically characterized by Holzapfel from cultures of Penicillium cyclopium (now correctly identified as Penicillium griseofulvum). The fungus was found contaminating groundnuts that had caused acute toxicosis in ducklings and rats. This initial discovery highlighted the potential toxicological significance of this new compound. Early research focused on its toxic effects, with studies in various animal models revealing a range of symptoms including gastrointestinal and neurological disorders.[1]

Elucidation of the Biosynthetic Pathway

Following its discovery, a significant research effort was directed towards understanding the biosynthesis of CPA. Through a series of feeding studies with radiolabeled precursors in the 1970s, the fundamental building blocks of the CPA molecule were identified as L-tryptophan, a C5-isoprenoid unit derived from mevalonic acid, and two molecules of acetic acid.[2] A key intermediate in this pathway, β-cyclopiazonic acid (β-CPA), was identified as the direct precursor to α-CPA, the major toxic form. The biosynthetic pathway involves a complex series of enzymatic reactions, including the action of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), a dimethylallyltransferase, and an FAD-dependent oxidocyclase.[3]

Identification of the Molecular Target: A Specific SERCA Inhibitor

A pivotal breakthrough in CPA research came with the identification of its specific molecular target. In the late 1980s, it was discovered that CPA is a potent and highly specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[4] This enzyme is a crucial component of cellular calcium homeostasis, responsible for pumping Ca²⁺ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum. CPA was found to inhibit SERCA activity with high affinity, leading to the depletion of intracellular calcium stores and a subsequent rise in cytosolic Ca²⁺ concentration.[4][5] This high specificity for SERCA, with little to no effect on other ATPases, established CPA as a valuable pharmacological tool for studying Ca²⁺ signaling.[4]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the toxicity and inhibitory activity of this compound.

ParameterSpeciesRoute of AdministrationValueReference(s)
LD₅₀ DogRepeated Exposure0.5 mg/kg[1]
MouseOral12 mg/kg[1]
ChickenOral36-63 mg/kg[1]

Table 1: Acute Toxicity of this compound in Various Animal Species. This table presents the median lethal dose (LD₅₀) of CPA in different animal models, highlighting its varying toxicity across species.

Cell Line/ModelAssayExposure TimeIC₅₀ ValueReference(s)
SH-SY5Y (2D) MTT24 h864.01 nM[6][7]
48 h437 nM[6][7]
72 h392 nM[6][7]
SH-SY5Y (3D Spheroids) MTT24 h1132 nM[6][7]
48 h1069 nM[6][7]
72 h567.22 nM[6][7]
Hepatic Spheroids MTT24 h231.97 µM[7]
48 h145.99 µM[7]
72 h62.36 µM[7]
SERCA in Sarcoplasmic Reticulum ATPase Activity Assay-Apparent Kd of 7 nM (at 10 µM ATP)[8]

Table 2: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of CPA on cell viability and SERCA enzyme activity, demonstrating its potent inhibitory effects at nanomolar to micromolar concentrations.

| Food Commodity | Method of Detection | Concentration Range | Reference(s) | |---|---|---|---|---| | Corn | Not specified | 1.2 - 56.0 µg/kg |[9] | | Cheese | HPLC-MS/MS | Up to 4 mg/kg | |

Table 3: Reported Levels of this compound in Contaminated Food. This table provides examples of the concentration of CPA found in various food products, underscoring its relevance as a food safety concern.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in CPA research.

Isolation and Purification of this compound from Fungal Cultures

A common method for isolating CPA involves the cultivation of a producing fungal strain, such as Penicillium griseofulvum or Aspergillus flavus, on a suitable growth medium.

Protocol Overview:

  • Fungal Culture: The selected fungal strain is grown in a liquid or solid substrate fermentation. For example, Penicillium commune can be cultured on a meat extract-based medium.[10]

  • Extraction: The fungal biomass and/or the culture medium is extracted with an organic solvent, typically chloroform.[9]

  • Purification: The crude extract is then subjected to purification steps. A widely used technique is thin-layer chromatography (TLC), where CPA can be visualized as a distinct band that turns purple upon treatment with an Ehrlich reagent.[11] Further purification can be achieved using column chromatography or high-performance liquid chromatography (HPLC).

SERCA Activity Assay

The inhibitory effect of CPA on SERCA is often quantified using an ATPase activity assay. This assay measures the rate of ATP hydrolysis by SERCA in the presence and absence of the inhibitor.

Protocol Overview:

  • Preparation of SERCA-containing vesicles: Sarcoplasmic reticulum vesicles are isolated from muscle tissue (e.g., rabbit skeletal muscle).

  • Assay Buffer: A reaction buffer is prepared containing ATP, Ca²⁺, and other necessary components for SERCA function.

  • Measurement of ATPase activity: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) or the oxidation of NADH in a coupled enzyme assay.

  • Inhibition by CPA: The assay is performed in the presence of varying concentrations of CPA to determine its inhibitory effect and calculate parameters like IC₅₀. A specific protocol for measuring SERCA-mediated calcium uptake in mouse muscle homogenates involves the use of the fluorescent Ca²⁺ indicator indo-1.[12]

Detection of this compound in Food Samples

Sensitive and accurate methods are required for the detection and quantification of CPA in food and feed to ensure consumer safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly specific method.

Protocol Overview:

  • Sample Preparation: The food sample is homogenized and extracted with a suitable solvent mixture, such as an alkaline methanol-water mixture.[13]

  • Clean-up: The extract may be subjected to a clean-up step, such as defatting with hexane, to remove interfering substances.[13]

  • HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13]

Signaling Pathways and Logical Relationships

The primary mechanism of action of CPA, the inhibition of SERCA, has profound effects on intracellular calcium signaling. The following diagrams illustrate the key signaling pathways and experimental workflows related to CPA research.

CPA_SERCA_Inhibition CPA This compound (CPA) SERCA SERCA Pump (in ER/SR membrane) CPA->SERCA Inhibits ER_Ca ER/SR Ca²⁺ Stores SERCA->ER_Ca Pumps Ca²⁺ into ER/SR (Blocked by CPA) Cytosolic_Ca Cytosolic Ca²⁺ ER_Ca->Cytosolic_Ca Ca²⁺ Leak/Release SOCE Store-Operated Calcium Entry (SOCE) ER_Ca->SOCE Depletion Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, apoptosis, muscle contraction) Cytosolic_Ca->Downstream SOCE->Cytosolic_Ca Ca²⁺ Influx

Caption: CPA inhibits the SERCA pump, leading to ER/SR calcium depletion and increased cytosolic calcium.

CPA_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Food_Sample Food/Feed Sample Homogenization Homogenization Food_Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (e.g., Defatting) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: A typical workflow for the detection and quantification of CPA in food samples.

Conclusion

From its initial discovery as a mycotoxin, this compound has evolved into a crucial tool for dissecting the complexities of intracellular calcium signaling. The historical milestones in CPA research, from its isolation and structural elucidation to the pinpointing of SERCA as its specific target, have provided invaluable insights for toxicologists, cell biologists, and drug discovery scientists. The detailed understanding of its mechanism of action, coupled with the development of sensitive analytical methods, continues to drive research into its physiological and pathological roles. As our knowledge of the intricate web of calcium signaling pathways expands, CPA will undoubtedly remain a key pharmacological agent for future discoveries.

References

Cyclopiazonic Acid Contamination in Agricultural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a widespread contaminant of agricultural commodities, posing a potential risk to human and animal health. This technical guide provides a comprehensive overview of CPA, focusing on its prevalence in agricultural products, toxicological profile, and the analytical methodologies for its detection. Detailed experimental protocols for chromatographic and immunochemical assays are provided, alongside a summary of quantitative data on contamination levels and toxicity. Furthermore, this guide elucidates the primary mechanism of CPA toxicity—the inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)—and explores its downstream cellular consequences, including the induction of endoplasmic reticulum stress and oxidative stress, illustrated through detailed signaling pathway diagrams.

Introduction

This compound (CPA) is an indole-tetramic acid mycotoxin that contaminates a wide range of agricultural products, including grains, corn, peanuts, and cheese.[1] Its production by common molds such as Aspergillus flavus, which also produces aflatoxins, raises concerns about co-contamination and potential synergistic toxic effects.[2] While not as acutely potent as some other mycotoxins, chronic exposure to CPA can lead to various adverse health effects in animals, including anorexia, dehydration, weight loss, and organ damage.[1] The primary molecular target of CPA is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a crucial enzyme for maintaining intracellular calcium homeostasis.[3] Inhibition of SERCA disrupts cellular signaling pathways and can lead to cell death. This guide aims to provide a detailed technical resource for researchers and professionals working on mycotoxin analysis, toxicology, and drug development.

Quantitative Data on this compound Contamination and Toxicity

The following tables summarize the reported levels of CPA contamination in various agricultural products and its toxicological data.

Table 1: Natural Occurrence of this compound in Agricultural Products

Agricultural ProductConcentration Range (µg/kg)Geographic RegionReference(s)
Maize0.4 - 12,000India, Nigeria, Brazil[4][5][6]
Peanuts/Groundnut Cake0.5 - 20,000India, Argentina[4][5]
Sunflower Seed Cake0.3 - 20,000India[4]
Sorghum0.3 - 20,000India[4]
Wheat20,000India[4]
Rice10,000India[4]
Cheese (White Mould)up to 3,700Not Specified[7]
Animal Feed (Compound)up to 150European Russia[8]
Haylage and Silageup to 10,000European Russia[8]
Milk6.4 - 9.1 (µg/L)Brazil[6]

Table 2: Toxicological Data for this compound

ParameterSpeciesRoute of AdministrationValueReference(s)
LD50MouseOral12 mg/kg[3]
LD50RatOral30 - 70 mg/kg[9]
LD50ChickenOral36 - 63 mg/kg[3]
LD50DogOral (repeated exposure)0.5 mg/kg[3]
IC50 (SERCA inhibition)Not SpecifiedIn vitroSub-nanomolar range[10]
IC50 (Cytotoxicity)Human MonocytesIn vitro (48h)8.5 x 10⁻⁸ M
IC50 (Cytotoxicity)THP-1 (human monocytic cell line)In vitro (48h)1.75 x 10⁻⁷ M
IC50 (Cytotoxicity)SH-SY5Y (human neuroblastoma cell line)In vitro (24h)864.01 nM
IC50 (Cytotoxicity)SH-SY5Y (human neuroblastoma cell line)In vitro (48h)437 nM
IC50 (Cytotoxicity)SH-SY5Y (human neuroblastoma cell line)In vitro (72h)392 nM

Mechanism of Action and Cellular Pathways

Inhibition of the SERCA Pump

The primary mechanism of CPA's toxicity is its specific and high-affinity inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[3] SERCA is responsible for transporting Ca2+ ions from the cytosol into the lumen of the endoplasmic reticulum (ER), a critical process for maintaining low cytosolic Ca2+ concentrations and for proper muscle contraction and relaxation.[3] CPA binds to the transmembrane domain of SERCA, locking it in a conformation that prevents Ca2+ binding and transport.[3] This leads to a depletion of ER Ca2+ stores and an elevation of cytosolic Ca2+ levels.

SERCA_Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol ER_Ca Ca2+ Cytosol_Ca Ca2+ SERCA SERCA Pump Ca2+ Binding Site Cytosol_Ca->SERCA:f0 Ca2+ uptake SERCA->ER_Ca Ca2+ transport CPA This compound (CPA) CPA->SERCA Inhibition

Caption: CPA inhibits the SERCA pump, disrupting Ca2+ homeostasis.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The depletion of ER Ca2+ stores by CPA disrupts the function of Ca2+-dependent chaperones involved in protein folding, leading to an accumulation of unfolded or misfolded proteins in the ER lumen—a condition known as ER stress. This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein synthesis. However, prolonged or severe ER stress can activate apoptotic pathways.

UPR_Pathway cluster_UPR Unfolded Protein Response (UPR) CPA This compound SERCA_inhibition SERCA Inhibition CPA->SERCA_inhibition ER_Ca_depletion ER Ca2+ Depletion SERCA_inhibition->ER_Ca_depletion ER_Stress ER Stress (Unfolded Proteins) ER_Ca_depletion->ER_Stress PERK PERK ER_Stress->PERK Activation IRE1 IRE1 ER_Stress->IRE1 Activation ATF6 ATF6 ER_Stress->ATF6 Activation eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Activation PERK->ATF4 XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing Chaperones Chaperone Upregulation ATF6->Chaperones Translation_attenuation Protein Synthesis Attenuation eIF2a->Translation_attenuation Apoptosis Apoptosis ATF4->Apoptosis Prolonged Stress ERAD ER-Associated Degradation (ERAD) XBP1_splicing->ERAD XBP1_splicing->Apoptosis Prolonged Stress Chaperones->Apoptosis Prolonged Stress

Caption: CPA-induced ER stress activates the UPR signaling pathway.

Induction of Oxidative Stress

Disruption of Ca2+ homeostasis and ER function can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. Elevated cytosolic Ca2+ can activate Ca2+-dependent enzymes such as NADPH oxidases and promote mitochondrial dysfunction, both of which contribute to ROS production. Oxidative stress can further damage cellular components, including lipids, proteins, and DNA, and can exacerbate ER stress, creating a vicious cycle that can ultimately lead to cell death.

Oxidative_Stress_Pathway cluster_ROS Reactive Oxygen Species (ROS) Production CPA This compound SERCA_inhibition SERCA Inhibition CPA->SERCA_inhibition Cytosolic_Ca_increase Increased Cytosolic Ca2+ SERCA_inhibition->Cytosolic_Ca_increase NADPH_oxidase NADPH Oxidase Activation Cytosolic_Ca_increase->NADPH_oxidase Activation Mitochondrial_dysfunction Mitochondrial Dysfunction Cytosolic_Ca_increase->Mitochondrial_dysfunction Activation Oxidative_Stress Oxidative Stress NADPH_oxidase->Oxidative_Stress Mitochondrial_dysfunction->Oxidative_Stress Cellular_damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_damage Apoptosis Apoptosis Cellular_damage->Apoptosis

Caption: CPA can induce oxidative stress through Ca2+-dependent pathways.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for CPA Detection

This protocol provides a general framework for the quantitative analysis of CPA in agricultural commodities.

HPLC_Workflow start Sample Preparation extraction Extraction (e.g., Acetonitrile/Water/Acetic Acid) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup (Optional) extraction->cleanup hplc UHPLC Separation (C18 Column) cleanup->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification msms->quantification

Caption: General workflow for HPLC-MS/MS analysis of CPA.

Methodology:

  • Sample Preparation: Homogenize a representative sample of the agricultural product (e.g., 5 g of ground maize).

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v) to the homogenized sample.

    • Shake vigorously for 60-90 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Cleanup (Optional, for complex matrices):

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water/acetic acid, 20:79:1, v/v/v).

    • Pass the diluted extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

    • Elute the CPA from the cartridge with a suitable solvent (e.g., methanol).

  • HPLC Separation:

    • Inject an aliquot of the final extract into an HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of two eluents (e.g., Eluent A: water with 5 mM ammonium acetate and 1% acetic acid; Eluent B: methanol with 5 mM ammonium acetate and 1% acetic acid).

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Couple the HPLC system to a triple quadrupole mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for CPA (e.g., m/z 337 -> 196 and 337 -> 208).

  • Quantification:

    • Prepare a calibration curve using CPA standards of known concentrations.

    • Quantify the CPA in the sample by comparing its peak area to the calibration curve. The use of a labeled internal standard (e.g., ¹³C-CPA) is recommended for improved accuracy.[7]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for CPA Screening

This protocol describes a competitive ELISA for the rapid screening of CPA in food and feed samples.

ELISA_Workflow start Sample Extraction coating Coat Plate with CPA-Protein Conjugate start->coating incubation Incubate with Sample Extract and Anti-CPA Antibody coating->incubation washing1 Wash Plate incubation->washing1 secondary_ab Add Enzyme-Conjugated Secondary Antibody washing1->secondary_ab washing2 Wash Plate secondary_ab->washing2 substrate Add Substrate and Measure Absorbance washing2->substrate

Caption: Workflow for competitive ELISA of CPA.

Methodology:

  • Sample Extraction: Extract CPA from the sample using a suitable solvent (e.g., 70-80% methanol in buffer).

  • Plate Coating: Coat the wells of a microtiter plate with a CPA-protein conjugate (e.g., CPA-BSA).

  • Competitive Reaction: Add the sample extract and a limited amount of anti-CPA monoclonal antibody to the coated wells. CPA in the sample will compete with the coated CPA for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary anti-CPA antibody.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition and Detection: Add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate into a colored product.

  • Measurement and Interpretation: Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of CPA in the sample.

Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of CPA on a cell line of interest using a tetrazolium-based (e.g., MTT) assay.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • CPA Treatment: Treat the cells with a range of CPA concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of CPA that inhibits cell viability by 50%).

Regulatory Landscape

Currently, there are no specific harmonized international regulatory limits for CPA in food and feed.[11] However, due to its co-occurrence with aflatoxins, which are strictly regulated, monitoring for CPA is prudent. The European Union has a framework for setting maximum levels for certain contaminants in food, and mycotoxins like CPA are under consideration for future regulation.[12][13] In the United States, the Food and Drug Administration (FDA) has not established a specific action level for CPA.

Conclusion

This compound is a significant mycotoxin contaminant in a variety of agricultural products worldwide. Its primary toxic effect stems from the potent inhibition of the SERCA pump, leading to disruptions in calcium homeostasis, ER stress, and oxidative stress. The analytical methods and experimental protocols detailed in this guide provide a foundation for the accurate detection and toxicological assessment of CPA. Further research is warranted to establish regulatory limits and to fully understand the health risks associated with chronic dietary exposure to this mycotoxin, both alone and in combination with other fungal metabolites.

References

Methodological & Application

Application Note & Protocol: Development of a Competitive ELISA for the Detection of Cyclopiazonic Acid (CPA) in Maize

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopiazonic acid (CPA) is a toxic secondary metabolite produced by several fungal species of the Aspergillus and Penicillium genera.[1][2] These molds are known to contaminate a variety of agricultural products, including grains, corn, peanuts, and cheese.[1][2] CPA is an indole-tetramic acid neurotoxin that acts as a specific inhibitor of Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum, disrupting calcium homeostasis.[3][4] Ingestion by animals can lead to a range of toxic effects, including gastrointestinal, neurological, and muscular disorders.[1][5] Given the potential for CPA to co-occur with other mycotoxins like aflatoxins in maize, sensitive and efficient methods for its detection are crucial for food safety and quality control.[6] This document outlines the development and protocol for a competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative determination of CPA in maize samples.

Principle of the Assay

The assay is based on the principle of competitive ELISA. There are two primary formats: a direct competitive ELISA (dc-ELISA) where the enzyme is conjugated to the CPA-protein complex, and an indirect competitive (or antigen-immobilized) ELISA (CI-ELISA) where the CPA-protein conjugate is coated onto the microplate wells. In the CI-ELISA format, a specific monoclonal antibody is pre-incubated with the sample containing free CPA. This mixture is then added to the wells coated with a CPA-protein conjugate (e.g., CPA-BSA). The free CPA in the sample competes with the coated CPA for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody captured on the plate. The amount of bound enzyme is inversely proportional to the concentration of CPA in the sample. The reaction is visualized by adding a substrate that produces a colorimetric signal, which is measured using a microplate reader.

G Monoclonal Antibody Production Workflow A 1. Immunization Inject mouse with CPA-KLH conjugate and adjuvant. B 2. Cell Fusion Fuse mouse spleen cells with myeloma cells to create hybridomas. A->B C 3. HAT Selection Select for fused hybridoma cells in HAT medium. B->C D 4. Screening Screen hybridoma supernatants for anti-CPA antibody production via ELISA. C->D E 5. Cloning Isolate and expand positive hybridoma clones by limiting dilution. D->E F 6. Expansion & Purification Grow selected clones in vivo (ascites) or in vitro (bioreactor) and purify the monoclonal antibodies. E->F G CI-ELISA Experimental Workflow A 1. Coating Coat microtiter plate wells with CPA-BSA conjugate. Incubate and wash. B 2. Blocking Add blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. Incubate and wash. A->B C 3. Competition Add CPA standards or diluted maize extracts, followed by anti-CPA mAb. Incubate. B->C D 4. Washing Wash plate to remove unbound antibodies and CPA. C->D E 5. Secondary Antibody Add HRP-conjugated secondary antibody. Incubate and wash. D->E F 6. Substrate Addition Add TMB substrate. Incubate in the dark. E->F G 7. Stop Reaction Add stop solution (e.g., H2SO4). F->G H 8. Read Absorbance Measure absorbance at 450 nm. G->H I 9. Data Analysis Plot standard curve and calculate CPA concentration in samples. H->I

References

Application Notes and Protocols for Studying Intracellular Calcium Signaling with Cyclopiazonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic Acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi[1][2]. In the field of cell biology and pharmacology, CPA is a widely utilized tool due to its specific, reversible, and cell-permeable inhibitory action on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps[3][4]. SERCA pumps are crucial for maintaining the low cytosolic calcium concentrations characteristic of resting cells by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR)[5]. By inhibiting SERCA, CPA provides a reliable method to manipulate intracellular calcium stores, making it an invaluable compound for investigating the intricate dynamics of intracellular calcium signaling.

This document provides detailed application notes and protocols for the use of this compound in studying intracellular calcium signaling.

Mechanism of Action

CPA specifically targets and inhibits all isoforms of the SERCA pump. It binds to the enzyme and locks it in an E2-like conformational state, which prevents the binding of ATP and the subsequent translocation of Ca²⁺ ions across the ER/SR membrane[1][6]. This inhibition of Ca²⁺ reuptake leads to two primary consequences:

  • Depletion of Intracellular Calcium Stores: The passive leak of Ca²⁺ from the ER/SR into the cytosol is no longer counteracted by SERCA-mediated uptake, leading to a gradual depletion of these internal calcium stores[7][8].

  • Elevation of Cytosolic Calcium: The net efflux of Ca²⁺ from the ER/SR results in a transient or sustained increase in the cytosolic free calcium concentration ([Ca²⁺]i)[5][9][10].

  • Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER/SR calcium stores is sensed by stromal interaction molecules (STIMs) in the ER membrane, which then translocate and activate Orai channels in the plasma membrane. This activation results in a sustained influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE)[1][11].

The effects of CPA are reversible, with cellular function typically restoring within a few days of its removal[1].

Data Presentation

The following tables summarize quantitative data from various studies that have utilized this compound to modulate intracellular calcium signaling.

Table 1: Inhibitory and Effective Concentrations of this compound

ParameterValueCell/System TypeReference
IC₅₀ for SERCA Inhibition 0.6 µMSarcoplasmic Reticulum[4]
EC₅₀ for [Ca²⁺]i Rise 10 µMMadin Darby Canine Kidney (MDCK) Cells[12]
Effective Concentration for Maximal SERCA Inhibition 20 µMEndothelial Cells[7]
Effective Concentration for Store Depletion 5 µMBovine Airway Smooth Muscle Cells[9][10]
Effective Concentration for Vasorelaxation Studies 10 µMMesenteric Arteries[11]

Table 2: CPA-Induced Changes in Intracellular Calcium Concentration ([Ca²⁺]i)

Cell TypeCPA ConcentrationBasal [Ca²⁺]iPeak [Ca²⁺]iSustained [Ca²⁺]iReference
Bovine Airway Smooth Muscle Cells 5 µM166 ± 11 nM671 ± 100 nM236 ± 19 nM[9][10]
Human Umbilical Vein Endothelial Cells (HUVEC) 10 µMNot specifiedMarked increaseNot specified[11]
Madin Darby Canine Kidney (MDCK) Cells 50 µMNot specified50% reduction in response upon removal of external Ca²⁺Not specified[12]
HL-60 Cells Not specifiedNot specifiedDepletion of agonist-sensitive storesActivation of divalent cation influx[8]

Experimental Protocols

The following are detailed protocols for common experiments involving the use of this compound to study intracellular calcium signaling.

Protocol 1: Measurement of CPA-Induced Changes in Resting [Ca²⁺]i using Fluorescence Microscopy

This protocol describes how to measure the effect of CPA on the basal intracellular calcium concentration in cultured cells using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cultured cells grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose, pH 7.4

  • This compound (CPA) stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter) and a perfusion system.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: Mix 1 µL of 1 mM Fura-2 AM in DMSO with 1 µL of 20% Pluronic F-127 in DMSO. Add this mixture to 1 mL of HBS for a final Fura-2 AM concentration of 1 µM.

    • Aspirate the culture medium from the coverslips and wash once with HBS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the AM ester for at least 15 minutes.

  • Microscopy and Data Acquisition:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBS at a constant rate.

    • Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and collect the emitted fluorescence at 510 nm.

    • Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • Establish a stable baseline recording of the F340/F380 ratio for several minutes.

  • Application of CPA:

    • Prepare the desired final concentration of CPA in HBS from the stock solution. For example, to make a 10 µM CPA solution, add 1 µL of the 10 mM stock to 1 mL of HBS.

    • Switch the perfusion to the CPA-containing HBS and continue recording the F340/F380 ratio to observe the CPA-induced rise in [Ca²⁺]i.

  • Data Analysis:

    • The F340/F380 ratio can be converted to absolute [Ca²⁺]i values using the Grynkiewicz equation if calibration is performed.

    • Quantify the basal [Ca²⁺]i, the peak [Ca²⁺]i reached after CPA application, and the level of the sustained plateau.

Protocol 2: Investigation of Store-Operated Calcium Entry (SOCE) using CPA

This protocol is designed to determine the contribution of extracellular calcium influx via SOCE to the overall CPA-induced calcium signal.

Materials:

  • Same as Protocol 1, with the addition of:

  • Ca²⁺-free HBS: Same composition as HBS but omitting CaCl₂ and adding 1 mM EGTA.

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Microscopy and Baseline in Ca²⁺-containing buffer:

    • Mount the coverslip and perfuse with normal HBS (containing 2 mM CaCl₂).

    • Establish a stable baseline recording of the F340/F380 ratio.

  • CPA application in Ca²⁺-free buffer:

    • Switch the perfusion to Ca²⁺-free HBS for 2-3 minutes to chelate any residual extracellular calcium.

    • While still in Ca²⁺-free HBS, apply CPA at the desired concentration. This will induce a transient increase in [Ca²⁺]i due solely to the release of calcium from intracellular stores.

  • Re-addition of extracellular Ca²⁺ to measure SOCE:

    • After the [Ca²⁺]i has returned to or near the baseline, switch the perfusion back to the normal HBS (containing 2 mM CaCl₂) while still in the presence of CPA.

    • The subsequent rise in the F340/F380 ratio represents the influx of extracellular calcium through store-operated channels (SOCE).

  • Data Analysis:

    • Quantify the peak of the initial transient [Ca²⁺]i rise in Ca²⁺-free conditions (store release).

    • Quantify the magnitude and rate of the secondary [Ca²⁺]i rise upon re-addition of extracellular Ca²⁺ (SOCE).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in studying intracellular calcium signaling.

CPA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane Ca_ext Ca²⁺ Orai Orai Channel Ca_ext->Orai SOCE Ca_cyto ↑ [Ca²⁺]i SERCA SERCA Pump CPA This compound (CPA) CPA->SERCA Inhibits Ca_er ↓ [Ca²⁺]ER Ca_er->Ca_cyto Leak STIM STIM Ca_er->STIM Depletion activates STIM->Orai Activates SERCA->Ca_er Ca²⁺ uptake (blocked) Orai->Ca_cyto SOCE

Caption: Mechanism of action of this compound (CPA).

CPA_Experimental_Workflow start Start: Cultured Cells load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash baseline Record Baseline [Ca²⁺]i wash->baseline add_cpa Apply this compound (CPA) baseline->add_cpa record_signal Record CPA-induced [Ca²⁺]i signal add_cpa->record_signal analysis Data Analysis: - Peak [Ca²⁺]i - Sustained [Ca²⁺]i record_signal->analysis end End analysis->end

Caption: General experimental workflow for measuring CPA effects.

SOCE_Protocol_Logic cluster_phase1 Phase 1: Store Depletion cluster_phase2 Phase 2: SOCE Measurement start Start with cells in Ca²⁺-containing buffer remove_ca Switch to Ca²⁺-free buffer start->remove_ca apply_cpa Apply CPA remove_ca->apply_cpa measure_release Measure transient [Ca²⁺]i rise (Store Release) apply_cpa->measure_release readd_ca Re-introduce Ca²⁺-containing buffer (with CPA) measure_release->readd_ca Proceed to Phase 2 measure_influx Measure sustained [Ca²⁺]i rise (SOCE) readd_ca->measure_influx

Caption: Logical flow of a store-operated calcium entry (SOCE) experiment.

References

Application Note: Protocol for Cyclopiazonic Acid (CPA) Extraction from Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] Its presence in animal feed is a significant concern for the livestock industry as it can lead to various health issues, including reduced growth, immune suppression, and organ damage.[1][2] Consequently, accurate and reliable methods for the detection and quantification of CPA in feed matrices are crucial for ensuring animal health and food safety. This document provides a detailed protocol for the extraction of CPA from animal feed, tailored for analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a common and highly sensitive analytical technique.[3][4]

Principle

The protocol is based on a solid-liquid extraction method designed to efficiently isolate CPA from complex feed matrices. The methodology involves an extraction step using a solvent mixture, followed by optional cleanup stages to remove interfering substances like fats. The final extract is then analyzed using HPLC-MS/MS, which provides high selectivity and sensitivity for the accurate quantification of CPA.[5][6]

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-speed blender or homogenizer

    • Mechanical shaker

    • Centrifuge capable of 4500 rpm or higher

    • Analytical balance

    • Volumetric flasks, pipettes, and general laboratory glassware

    • Syringe filters (e.g., 0.22 µm PTFE)

    • HPLC or UPLC system coupled with a triple-quadrupole tandem mass spectrometer (MS/MS)

    • Vortex mixer

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (deionized or HPLC grade)

    • Hexane (analytical grade)

    • Ammonium hydroxide or Sodium bicarbonate (for pH adjustment)

    • Formic acid (LC-MS grade)

    • This compound (CPA) analytical standard

    • Anhydrous magnesium sulfate

    • Sodium chloride

2. Sample Collection and Preparation

Mycotoxins are not distributed evenly in feed, often occurring in "hot spots".[7] Therefore, proper sampling is critical for obtaining a representative sample.

  • Sampling: Collect multiple small samples from various locations within a feed lot or bag. For a bulk load, take at least 10 subsamples.[7] Combine these into a single composite sample of at least 1 kg.[8]

  • Sample Processing:

    • Grind the entire composite sample to a fine powder (to pass a 1 mm sieve) to ensure homogeneity.

    • Mix the ground sample thoroughly.

    • Store the sample in a cool, dry, and dark place to prevent degradation of the toxin. For wet feeds (>15% moisture), samples should be frozen until analysis.[8][9]

3. Extraction Procedure

This protocol outlines two effective methods for CPA extraction. Method A is a direct extraction suitable for many feed types, while Method B incorporates a solid-phase extraction (SPE) cleanup for more complex matrices.

Method A: Alkaline Methanol-Water Extraction [5][6]

  • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of an alkaline methanol-water mixture (e.g., methanol/water 70:30, v/v, adjusted to pH 8-9 with ammonium hydroxide or sodium bicarbonate).

  • Vortex for 1-2 minutes and then shake on a mechanical shaker for 30 minutes.

  • Centrifuge the mixture at 4500 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Defatting Step (if required for high-fat matrices): Add 10 mL of hexane to the supernatant, vortex for 1 minute, and allow the layers to separate. Discard the upper hexane layer.

  • Take an aliquot of the final extract and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method B: Acetonitrile Extraction with SPE Cleanup [10]

  • Weigh 1 g of the homogenized feed sample into a 15 mL centrifuge tube.

  • Add 2 mL of water and 2 mL of acetonitrile containing 0.5% acetic acid.

  • Vortex for 1 minute.

  • Add 0.4 g of sodium chloride and 1.6 g of anhydrous magnesium sulfate.

  • Vortex again for 1 minute, then centrifuge at 4500 rpm for 5 minutes.

  • Take 1 mL of the upper acetonitrile layer (supernatant) and mix it with 1 mL of water.

  • This diluted extract is now ready for Solid-Phase Extraction (SPE) cleanup using a suitable sorbent (e.g., mixed-mode reversed-phase anion-exchange).[10] Follow the SPE manufacturer's instructions for conditioning, loading, washing, and elution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. Analytical Determination by LC-MS/MS

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[5][10]

  • Mobile Phase: A binary gradient consisting of water (A) and methanol or acetonitrile (B), both containing a small amount of an additive like formic acid or ammonium hydroxide, is typical.[10]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) can be used in either positive or negative mode.[5][10]

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for CPA must be optimized. Common transitions for CPA include m/z 337 → 196 and 337 → 182.[11]

Workflow Diagram

CPA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Sampling 1. Representative Sampling (≥10 subsamples) Grinding 2. Grinding & Homogenization (<1 mm particles) Sampling->Grinding Weighing 3. Weigh Sample (1-5 g) Grinding->Weighing AddSolvent 4. Add Extraction Solvent Weighing->AddSolvent Shake 5. Shake / Vortex AddSolvent->Shake Centrifuge 6. Centrifuge Shake->Centrifuge Defat 7a. Defatting with Hexane Centrifuge->Defat High-fat matrix SPE 7b. Solid-Phase Extraction (SPE) Centrifuge->SPE Complex matrix Filter 8. Filter Extract (0.22 µm) Centrifuge->Filter Direct Analysis Defat->Filter SPE->Filter Analysis 9. LC-MS/MS Analysis Filter->Analysis

Caption: Workflow for CPA extraction and analysis.

Performance Characteristics

The performance of the analytical method is critical for reliable results. The following tables summarize typical performance data from validated methods for CPA analysis in animal feed and related matrices.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Mixed Feed520[5]
Various Foods0.20.5[11]
Corn-~50[12]

Table 2: Recovery Rates and Linearity

MatrixSpiking Level (µg/kg)Mean Recovery (%)Linearity Range (µg/kg)Reference
Mixed Feed25 - 25079 - 11425 - 250[5][6]
Corn50 - 50072 - 84-[12]
Various Feeds2, 10, 5084.2 - 105.11 - 200[10]

This application note provides a comprehensive and robust protocol for the extraction of this compound from animal feed samples for subsequent LC-MS/MS analysis. The described methods are based on validated procedures and offer good recovery and sensitivity. Adherence to proper sampling and sample preparation techniques is paramount for achieving accurate and reproducible results. The choice between a direct extraction and a method involving a cleanup step like SPE should be based on the complexity of the feed matrix and the required sensitivity of the analysis.

References

Application Note: Solid-Phase Extraction for Cleanup of Cyclopiazonic Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a neurotoxin that can contaminate a wide range of agricultural commodities and food products.[1][2] Accurate determination of CPA levels is crucial for food safety and research. This application note details a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of CPA from complex matrices such as grains, cheese, and animal feed prior to analytical determination by methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a reliable method for removing interfering matrix components, thereby improving the accuracy and sensitivity of CPA quantification.

Introduction

This compound is an indole-tetramic acid that acts as a specific inhibitor of Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum.[1][3] Its presence has been documented in various foods, including cheese, peanuts, maize, and rice.[1][4][5] Due to the complexity of these sample matrices, a cleanup step is often necessary to remove substances that can interfere with analytical detection. Solid-phase extraction is a widely used technique for sample cleanup due to its efficiency, selectivity, and low solvent consumption.[6] This note describes a detailed protocol for the cleanup of CPA using a mixed-mode reversed-phase anion-exchange sorbent, which has demonstrated high recovery and selectivity for CPA.[6]

Experimental Protocols

Sample Preparation and Extraction

The initial extraction of CPA from the sample matrix is a critical step. The following protocol is a general guideline and may need to be optimized for specific matrices.

Materials:

  • Sample (e.g., rice, wheat flour, corn flour, peanut, or feed)

  • Water (HPLC grade)

  • Acetonitrile (ACN) with 0.5% acetic acid (v/v)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.[6]

  • Add 2 mL of water and 2 mL of acetonitrile with 0.5% acetic acid.[6]

  • Vortex the mixture for 1 minute to extract the CPA.[6]

  • Add 0.4 g of sodium chloride and 1.6 g of anhydrous magnesium sulfate to the tube.[6]

  • Immediately vortex again for 1 minute.[6]

  • Centrifuge the mixture at 4500 rpm for 5 minutes.[6]

  • Collect 1 mL of the supernatant (acetonitrile layer) and mix it with 1 mL of water to prepare the sample solution for SPE cleanup.[6]

Solid-Phase Extraction (SPE) Cleanup

This protocol utilizes a novel co-bonded octyl and pyridine silica (OPS) sorbent, which acts as a mixed-mode reversed-phase and anion-exchange material.[6]

Materials:

  • OPS SPE cartridges (50 mg)

  • Acetone (HPLC grade)

  • Acetonitrile (50% in water, v/v)

  • Methanol with 5% ammonium hydroxide (v/v)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Wash the OPS SPE cartridge with 3 mL of acetone.[6]

  • Equilibration: Equilibrate the cartridge with 3 mL of 50% acetonitrile.[6]

  • Loading: Load the 2 mL sample solution from the extraction step onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 50% acetonitrile to remove interfering compounds.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove residual solvent.

  • Elution: Elute the CPA from the sorbent with 2 mL of methanol containing 5% ammonium hydroxide.[6]

  • Concentration: Concentrate the eluate to less than 1 mL at 40°C under a gentle stream of nitrogen.[6]

  • Reconstitution: Add 50% methanol to the concentrated eluate to reach a final volume of 1 mL for subsequent UPLC-MS/MS analysis.[6]

Data Presentation

The following tables summarize the quantitative data for CPA recovery using the described SPE protocol in various matrices.

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Rice290.24.5
1092.53.8
5095.13.2
Wheat Flour288.75.1
1091.34.2
5094.63.5
Corn Flour285.45.8
1089.84.7
5093.23.9
Peanut282.16.2
1087.55.3
5091.84.1
Feed280.56.8
1086.25.5
5090.44.3
Data adapted from Li et al., 2024.[6]

Visualizations

Experimental Workflow for CPA Sample Cleanup

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction Cleanup cluster_analysis Analysis s1 1. Weigh 1g of Sample s2 2. Add Water and ACN with 0.5% Acetic Acid s1->s2 s3 3. Vortex for 1 min s2->s3 s4 4. Add NaCl and MgSO4 s3->s4 s5 5. Vortex for 1 min s4->s5 s6 6. Centrifuge at 4500 rpm for 5 min s5->s6 s7 7. Collect Supernatant and Dilute with Water s6->s7 spe1 1. Condition with Acetone s7->spe1 Load Sample spe2 2. Equilibrate with 50% ACN spe1->spe2 spe3 3. Load Sample Extract spe2->spe3 spe4 4. Wash with 50% ACN spe3->spe4 spe5 5. Dry Cartridge spe4->spe5 spe6 6. Elute CPA with Methanol + 5% NH4OH spe5->spe6 a1 1. Concentrate Eluate under Nitrogen spe6->a1 Collect Eluate a2 2. Reconstitute in 50% Methanol a1->a2 a3 3. UPLC-MS/MS Analysis a2->a3

Caption: Workflow for the extraction and solid-phase extraction cleanup of this compound from food and feed samples.

Discussion

The presented solid-phase extraction protocol provides an effective method for the cleanup of this compound from various complex matrices. The use of a mixed-mode sorbent allows for a selective extraction of CPA through both reversed-phase and anion-exchange interactions.[6] This dual retention mechanism is particularly advantageous for isolating the acidic CPA molecule from a diverse range of matrix components. The high recovery rates and good reproducibility across different food and feed samples, as summarized in the data table, demonstrate the robustness of this method.[6] For successful implementation, it is important to control the flow rate during sample loading and to ensure that the sorbent does not dry out between the equilibration and loading steps. The final eluate is clean and concentrated, making it suitable for sensitive and accurate analysis by LC-MS/MS or other chromatographic techniques. While this protocol has been validated for the specified matrices, some optimization of the wash and elution steps may be necessary for other sample types to achieve optimal performance.

References

application of Cyclopiazonic Acid in smooth muscle contraction studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cyclopiazonic Acid (CPA) in Smooth Muscle Research

Introduction

This compound (CPA) is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera. In cell biology and pharmacology, it is widely used as a highly specific and reversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) family of pumps.[1][2][3][4] This property makes CPA an invaluable tool for investigating the critical role of intracellular calcium (Ca²⁺) stores in regulating smooth muscle contraction and tone.

Mechanism of Action

The primary mechanism of action of CPA is the inhibition of the SERCA pump, which is responsible for sequestering cytosolic Ca²⁺ back into the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ reservoir in smooth muscle cells.[2][5][6] By blocking this pump, CPA leads to two major consequences:

  • Inhibition of SR Ca²⁺ Refilling: CPA prevents the ATP-dependent uptake of Ca²⁺ into the SR, leading to the gradual depletion of these internal stores.[2][5][6]

  • Elevation of Cytosolic Ca²⁺: The inhibition of Ca²⁺ sequestration, combined with a passive leak of Ca²⁺ from the SR, results in an increase in the intracellular free Ca²⁺ concentration ([Ca²⁺]i).[6][7] This elevation can manifest as a transient spike followed by a sustained plateau, which is often dependent on Ca²⁺ influx from the extracellular environment.[7][8]

Effects on Smooth Muscle Contraction

The elevation of [Ca²⁺]i initiated by CPA directly activates the Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of contraction. The specific effects can vary depending on the smooth muscle type, species, and CPA concentration used.

  • Direct Contraction: CPA can induce tonic or phasic contractions in resting smooth muscle preparations.[1][3]

  • Potentiation of Contraction: It can significantly enhance the contractile responses to various stimuli, including high potassium (K⁺) depolarization and receptor agonists.[1][3]

  • Modulation of Membrane Excitability: Beyond its direct effects on Ca²⁺ stores, CPA can indirectly alter cell excitability. By depleting the SR Ca²⁺ that normally modulates nearby ion channels, CPA can inhibit Ca²⁺-activated potassium channels (KCa).[1][9] This inhibition leads to membrane depolarization, which in turn opens voltage-dependent Ca²⁺ channels, further increasing Ca²⁺ influx and potentiating contraction.[1][5]

Applications in Research

CPA is a powerful pharmacological tool for:

  • Elucidating the contribution of SR Ca²⁺ release versus extracellular Ca²⁺ influx to agonist-induced contractions.

  • Studying the kinetics and regulation of the SERCA pump in health and disease.

  • Investigating the coupling between SR Ca²⁺ stores and plasma membrane ion channels (store-operated calcium entry).

Quantitative Data Summary

The following table summarizes the effects of this compound across various smooth muscle studies.

Smooth Muscle TypeSpeciesCPA ConcentrationObserved EffectCitation
Ileum (skinned muscle)Guinea-pig~0.6 µM (IC₅₀)50% inhibition of ATP-dependent Ca²⁺ uptake into intracellular stores.[2][10]
IleumGuinea-pig1 - 30 µMMarked enhancement of spontaneous and 20 mM K⁺-induced contractions.[1]
UterusRat0.3 µM (IC₅₀)50% inhibition of oxytocin-induced Ca²⁺ release from stores.[11]
UterusRat10 µMComplete inhibition of oxytocin-induced Ca²⁺ release from stores.[11]
UterusRat300 µMInhibition of oxytocin-induced rhythmic contractions.[11]
Airway Smooth Muscle CellsBovine5 µMTransient [Ca²⁺]i rise from 166 nM to 671 nM, with a sustained plateau at 236 nM.[7]
UreterGuinea-pig20 µM1.86 to 3.2-fold increase in phasic contraction amplitude and a 3.4-fold increase in Ca²⁺ transient duration.[5]
Gastric Fundus/CorpusCat & Guinea-pig0.3 - 30 µMConcentration-dependent increase in muscle tone.[3]

Experimental Protocols

Protocol 1: General Organ Bath Assay for Smooth Muscle Contractility

This protocol provides a generalized method for assessing the effects of CPA on isolated smooth muscle strips (e.g., aorta, trachea, ileum) using an organ bath system.

1. Materials and Reagents

  • Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • This compound (CPA): Prepare a 10-30 mM stock solution in DMSO. Store at -20°C.

  • Contractile Agonist: e.g., Potassium Chloride (KCl, 3M stock), Acetylcholine (ACh, 10 mM stock).

  • Gases: Carbogen (95% O₂ / 5% CO₂).

  • Equipment: Organ bath system with heating and aeration, isometric force transducer, data acquisition hardware and software.

2. Tissue Preparation

  • Humanely euthanize the animal according to institutional guidelines.

  • Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully clean the tissue of adhering fat and connective tissue.

  • Cut the tissue into appropriately sized strips or rings (e.g., 2-4 mm wide aortic rings).

3. Experimental Procedure

  • Mounting: Suspend the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed holder and the other to the isometric force transducer.

  • Equilibration: Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.[12] Replace the Krebs solution every 15-20 minutes.

  • Viability Test: Depolarize the tissue with a high-K⁺ Krebs solution (e.g., 80 mM KCl, prepared by equimolar substitution of NaCl with KCl) to elicit a maximal contraction. This confirms tissue viability and provides a reference for normalization.[13]

  • Washout: Wash the tissue with fresh Krebs solution 3-4 times and allow it to return to the baseline resting tension.

  • CPA Incubation: Add the desired final concentration of CPA (or DMSO vehicle for control) to the bath. Allow the tissue to incubate for at least 10-20 minutes to ensure effective SERCA inhibition.[5] Record any changes in baseline tension.

  • Functional Testing:

    • To test agonist response: Following CPA incubation, perform a cumulative addition of a contractile agonist (e.g., ACh, 1 nM to 100 µM) to generate a concentration-response curve.

    • To test Ca²⁺ store depletion: After CPA incubation in a Ca²⁺-containing solution, switch to a Ca²⁺-free Krebs solution containing EGTA (0.1 mM). Apply an agonist that acts via SR Ca²⁺ release (e.g., phenylephrine in vascular muscle). The typical transient contraction should be abolished or significantly reduced compared to a non-CPA-treated control.

4. Data Analysis

  • Measure the contractile force (tension) in grams or millinewtons (mN).

  • Normalize the data by expressing contractile responses as a percentage of the maximal contraction induced by the initial high-K⁺ stimulation.[13]

  • For concentration-response curves, plot the normalized response against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine parameters like EC₅₀ and Emax.

Visualizations: Pathways and Workflows

CPA_Mechanism cluster_cell Smooth Muscle Cell CPA This compound (CPA) SERCA SERCA Pump CPA->SERCA Inhibits SR Sarcoplasmic Reticulum (SR) (High Ca²⁺) SERCA->SR Pumps Ca²⁺ in Ca_cytosol Cytosolic Ca²⁺ (Low) SR->Ca_cytosol Passive Leak Ca_elevated Elevated Cytosolic Ca²⁺ Ca_cytosol->Ca_elevated Accumulates CaM Calmodulin (CaM) Ca_elevated->CaM Binds & Activates MLCK MLCK (Active) CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tissue Isolation (e.g., Aorta) B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (High K⁺ Solution) C->D E Washout & Return to Baseline D->E F Incubation (Vehicle or CPA) E->F G Agonist Stimulation (Cumulative Dosing) F->G H Data Recording G->H I Measure Tension H->I J Normalize Data (% of K⁺ max) I->J K Plot & Analyze (EC₅₀, Emax) J->K CPA_Logic_Model cluster_intracellular Intracellular Events cluster_membrane Membrane Events cluster_outcome Physiological Outcome CPA This compound SERCA SERCA Pump Inhibition CPA->SERCA SR_Depletion SR Ca²⁺ Store Depletion SERCA->SR_Depletion leads to Ca_Increase Increased Cytosolic [Ca²⁺] SERCA->Ca_Increase leads to KCa KCa Channel Inhibition SR_Depletion->KCa modulates Contraction Activation of Contractile Machinery Ca_Increase->Contraction activates Depolarization Membrane Depolarization KCa->Depolarization causes Ca_Influx Increased Ca²⁺ Influx (VDCCs) Depolarization->Ca_Influx causes Ca_Influx->Ca_Increase contributes to Tension Altered Smooth Muscle Tension Contraction->Tension

References

Application Note & Protocol: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Cyclopiazonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a variety of agricultural commodities, including peanuts, corn, and cheese. Its toxic properties necessitate sensitive and reliable analytical methods for its detection and quantification. Thin-layer chromatography (TLC), particularly its high-performance variant (HPTLC), offers a simple, cost-effective, and robust method for the analysis of CPA. This application note provides detailed protocols for the extraction, separation, and quantification of CPA from food matrices using TLC.

Principle

This method involves the extraction of this compound from the sample matrix using a solvent mixture, followed by a clean-up procedure to remove interfering substances. The purified extract is then spotted on a TLC plate and developed in a suitable mobile phase. The separated CPA is visualized by derivatization with Ehrlich's reagent, and quantification can be performed using densitometry.

Core Requirements Summary

ParameterSpecification
Stationary Phase Silica gel TLC plates (some methods suggest oxalic acid treatment)
Mobile Phase Ethyl acetate-2-propanol-ammonium hydroxide (50:15:10, v/v/v) or Toluene:ethyl acetate:90% formic acid (5:4:1, v/v)
Visualization Ehrlich's reagent (1 g of 4-dimethylaminobenzaldehyde in 75 mL ethanol and 25 mL concentrated HCl) followed by heating.[1] Can also be visualized under UV light (312 nm).[2]
Quantification Reflection densitometry at 540 nm.[1][3][4]
Rf Value Approximately 0.40-0.42 in ethyl acetate-2-propanol-ammonium hydroxide system.[1]
Detection Limit As low as 25 ng per spot.[1][3][4]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from the method described for peanuts and corn.[1][3][4]

Materials:

  • Methanol-chloroform (20:80, v/v) extraction solvent[1]

  • 0.5N Sodium bicarbonate solution

  • Chloroform

  • 85% Phosphoric acid

  • Whatman No. 4 filter paper

  • Wrist-action shaker

  • Centrifuge

Procedure:

  • Weigh 50 g of the ground sample into a flask.

  • Add 1 mL of 85% phosphoric acid and 100 mL of methanol-chloroform (20:80).

  • Stopper the flask and shake for 30 minutes on a wrist-action shaker.

  • Filter the extract through Whatman No. 4 paper.

  • Transfer 50 mL of the filtrate to a separatory funnel.

  • Add 50 mL of 0.5N sodium bicarbonate and shake vigorously for 30 seconds.

  • Centrifuge for 15 minutes at 1000 rpm.

  • Discard the lower (chloroform) layer.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) and re-partition with chloroform.

  • Collect the chloroform layer containing the purified CPA.

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small, known volume of chloroform for TLC application.

Thin-Layer Chromatography

Materials:

  • Silica gel TLC plates (e.g., SIL G-25 UV254)[5]

  • Developing tank

  • Micropipettes or automatic TLC spotter

  • This compound standard solutions (2.5-50 ng/µL in chloroform or acetonitrile)[1]

  • TLC developing solvent: Ethyl acetate-2-propanol-ammonium hydroxide (50:15:10, v/v/v)[1]

Procedure:

  • Activate the TLC plate by heating if required (e.g., oxalic acid-treated plates are heated at 140°C for 3 hours).[5]

  • Using a micropipette, carefully spot the prepared sample extracts and CPA standards onto the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank pre-saturated with the developing solvent.

  • Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top edge.

  • Remove the plate from the tank and mark the solvent front.

  • Dry the plate in a fume hood.

Visualization and Quantification

Materials:

  • Ehrlich's spray reagent: 1 g of 4-dimethylaminobenzaldehyde in 75 mL ethanol and 25 mL concentrated HCl.[1]

  • Heating plate or oven

  • Densitometer (for quantitative analysis)

  • UV lamp (optional, for qualitative visualization)

Procedure:

  • Spray the dried TLC plate evenly with Ehrlich's reagent.

  • Heat the plate to develop the color. CPA will appear as a distinct spot.

  • For qualitative analysis, the plate can be visualized under UV light (312 nm).[2]

  • For quantitative analysis, scan the plate using a densitometer in reflection mode at 540 nm.[1][3][4]

  • Calculate the concentration of CPA in the sample by comparing the peak area of the sample spot to the calibration curve generated from the CPA standards.

Quantitative Data Summary

AnalyteMatrixMobile PhaseRf ValueRecovery (%)Detection Limit (per spot)Reference
This compoundPeanutsEthyl acetate-2-propanol-ammonium hydroxide (50:15:10)0.40-0.42~90%25 ng[1][3]
This compoundCornEthyl acetate-2-propanol-ammonium hydroxide (50:15:10)0.40-0.42~85%25 ng[1][3]
This compoundFungal CulturesNot SpecifiedNot SpecifiedNot Specified50 ng[1]
This compoundWheat Brann-hexane-diethyl ether (6:1) followed by Chloroform-methyl isobutyl ketone (4:1)Not SpecifiedNot SpecifiedNot Specified[5]

Visualizations

TLC_Workflow cluster_extraction Sample Extraction & Cleanup cluster_tlc TLC Analysis cluster_detection Detection & Quantification Start Sample (e.g., Peanuts, Corn) Extract Extract with Methanol-Chloroform (20:80) Start->Extract Partition1 Partition with aq. NaHCO3 Extract->Partition1 Acidify Acidify Aqueous Layer Partition1->Acidify Partition2 Re-partition with Chloroform Acidify->Partition2 Evaporate Evaporate Chloroform Partition2->Evaporate Reconstitute Reconstitute in Chloroform Evaporate->Reconstitute Spot Spot Extract and Standards on TLC Plate Reconstitute->Spot Develop Develop Plate in Mobile Phase Spot->Develop Dry Dry the TLC Plate Develop->Dry Spray Spray with Ehrlich's Reagent Dry->Spray Heat Heat for Color Development Spray->Heat Quantify Densitometric Quantification at 540 nm Heat->Quantify Result CPA Concentration Quantify->Result

Caption: Experimental workflow for the TLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Contaminated Sample Extraction Extraction & Cleanup Sample->Extraction Standards CPA Standards TLC TLC Separation Standards->TLC Reagents Solvents & Reagents Reagents->Extraction Extraction->TLC Detection Visualization & Detection TLC->Detection Qualitative Qualitative Identification (Rf) Detection->Qualitative Quantitative Quantitative Data (Concentration) Detection->Quantitative

Caption: Logical relationship of inputs, processes, and outputs in CPA TLC analysis.

References

Application Notes and Protocols: Utilizing 3D Cell Culture Models for Cyclopiazonic Acid Toxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi, commonly found as a contaminant in a variety of agricultural products[1]. Its primary mechanism of toxicity involves the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump[2][3]. This inhibition disrupts intracellular calcium homeostasis, leading to a cascade of cellular events that can culminate in cell death.[4] Traditional 2D cell culture models have been instrumental in elucidating the basic toxicological profile of CPA. However, these monolayer cultures often fail to recapitulate the complex cell-cell and cell-matrix interactions characteristic of native tissues, potentially leading to an overestimation of chemical toxicity[5].

Three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant in vitro system for toxicological screening. Spheroids mimic the microenvironment of tissues, including gradients of nutrients, oxygen, and catabolites, as well as complex intercellular signaling. Consequently, 3D models are increasingly being adopted for more accurate prediction of in vivo toxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3D cell culture models for assessing the toxicity of this compound. This document includes detailed protocols for the culture of SH-SY5Y neuroblastoma cells as 3D spheroids, CPA exposure, and subsequent toxicity assessment. Furthermore, it presents quantitative data on CPA toxicity and visualizes the key signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the cytotoxicity of this compound (CPA) in 2D monolayer and 3D spheroid cultures of the human neuroblastoma cell line SH-SY5Y. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of CPA required to inhibit cell viability by 50%.

Cell Culture ModelExposure Time (hours)IC50 (nM)[5][6][7]
2D Monolayer24864.01
48437
72392
3D Spheroids241132
481069
72567

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing CPA toxicity using 3D cell culture models.

Protocol 1: Culture of SH-SY5Y Cells
  • Media Preparation:

    • Prepare the growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[1]

    • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Cell Thawing and Seeding:

    • Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.

  • Cell Maintenance and Subculturing:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the growth medium every 2-3 days.

    • When the cells reach 80-90% confluency, aspirate the medium, wash with sterile 1x PBS, and detach the cells using a 0.25% trypsin-EDTA solution.[8]

    • Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for subculturing or spheroid formation.

Protocol 2: Formation of SH-SY5Y Spheroids
  • Cell Preparation:

    • Harvest SH-SY5Y cells as described in Protocol 1.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding in Ultra-Low Attachment Plates:

    • Dilute the cell suspension in growth medium to a final concentration of 1 x 10⁴ cells/mL.

    • Dispense 200 µL of the cell suspension (containing 2,000 cells) into each well of a 96-well round-bottom ultra-low attachment plate.[1]

  • Spheroid Formation:

    • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Monitor spheroid formation daily. Compact spheroids should form within 2-4 days.

Protocol 3: this compound (CPA) Treatment
  • Preparation of CPA Stock Solution:

    • Dissolve CPA powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the CPA stock solution and prepare a series of working solutions by diluting it in the growth medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment of Spheroids:

    • After the spheroids have formed (Day 4), carefully remove 100 µL of the old medium from each well and replace it with 100 µL of the medium containing the desired concentration of CPA.

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest CPA concentration group.

    • Incubate the treated spheroids for the desired exposure times (e.g., 24, 48, and 72 hours).

Protocol 4: MTT Assay for Spheroid Viability
  • Reagent Preparation:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

  • MTT Incubation:

    • At the end of the CPA treatment period, add 20 µL of the MTT solution to each well containing a spheroid.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully transfer the entire content of each well (spheroid and medium) to a new flat-bottom 96-well plate.[4]

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the spheroids.[4]

    • Carefully aspirate the supernatant, leaving the spheroid and formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Signaling Pathways and Experimental Workflow

Signaling Pathway of CPA-Induced Apoptosis

This compound's primary toxic effect stems from its inhibition of the SERCA pump in the endoplasmic reticulum (ER). This leads to a sustained increase in cytosolic Ca²⁺ and depletion of ER Ca²⁺ stores. This disruption of calcium homeostasis is a critical initiating event that triggers ER stress and the Unfolded Protein Response (UPR). Prolonged ER stress activates pro-apoptotic pathways, including the modulation of the Bcl-2 family of proteins. This results in an increased ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c into the cytosol, which then activates a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.

CPA_Toxicity_Pathway cluster_Initiation Initiation cluster_Calcium Calcium Dysregulation cluster_Stress Cellular Stress cluster_Apoptosis_Regulation Apoptosis Regulation cluster_Mitochondrial_Pathway Mitochondrial Pathway cluster_Execution Execution Phase CPA This compound (CPA) SERCA SERCA Pump (Endoplasmic Reticulum) CPA->SERCA Inhibition Ca_Cytosol Increased Cytosolic Ca²⁺ SERCA->Ca_Cytosol Ca_ER Depleted ER Ca²⁺ SERCA->Ca_ER ER_Stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) Ca_Cytosol->ER_Stress Ca_ER->ER_Stress Bcl2_family Modulation of Bcl-2 Family Proteins ER_Stress->Bcl2_family Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_anti ↓ Anti-apoptotic (Bcl-2, Bcl-xL) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_anti->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: CPA-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing CPA toxicity in 3D spheroid models.

Experimental_Workflow Cell_Culture 1. SH-SY5Y Cell Culture (2D Monolayer) Spheroid_Formation 2. Spheroid Formation (Ultra-Low Attachment Plates) Cell_Culture->Spheroid_Formation CPA_Treatment 3. CPA Treatment (Dose-Response and Time-Course) Spheroid_Formation->CPA_Treatment Viability_Assay 4. Viability Assessment (MTT Assay) CPA_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for CPA toxicity testing.

Conclusion

The use of 3D cell culture models, such as spheroids, provides a more physiologically relevant platform for assessing the toxicity of this compound compared to traditional 2D cultures. As demonstrated by the presented data, cells grown in 3D are generally less sensitive to CPA, highlighting the importance of these advanced in vitro systems for more accurate toxicological risk assessment. The detailed protocols and workflow provided in these application notes offer a robust framework for researchers to implement 3D models in their own laboratories for studying the effects of CPA and other mycotoxins. The elucidated signaling pathway underscores the complex cellular response to CPA-induced SERCA inhibition, offering potential targets for further investigation into the mechanisms of mycotoxin-induced cell death.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Sensitivity of Cyclopiazonic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclopiazonic Acid (CPA) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the sensitivity of their CPA detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPA) and why is it important to detect?

A1: this compound (CPA) is a mycotoxin produced by fungi of the Aspergillus and Penicillium species.[1][2] These molds can contaminate various agricultural products, including grains, corn, peanuts, and cheese.[3] CPA is a neurotoxin, and its presence in food and feed poses potential health risks to humans and animals.[2] Therefore, sensitive and reliable detection methods are crucial for food safety and quality control.

Q2: What is the most common immunoassay format for CPA detection?

A2: The most common immunoassay format for CPA detection is the competitive Enzyme-Linked Immunosorbent Assay (cELISA or CI-ELISA).[1][4] This format is well-suited for detecting small molecules like mycotoxins.

Q3: What is the principle of a competitive ELISA for CPA?

A3: In a competitive ELISA for CPA, CPA in the sample competes with a known amount of labeled or coated CPA for binding to a limited number of anti-CPA antibody binding sites. The signal generated is inversely proportional to the concentration of CPA in the sample.

Q4: What is a typical limit of detection (LOD) for a CPA ELISA?

A4: The limit of detection for CPA ELISAs can vary, but values in the range of 0.28 to 0.48 ng/g have been reported for maize and rice samples.[5] One commercial ELISA kit reports a sensitivity of 0.4 ng/mL.[3]

Q5: What are the key factors that can affect the sensitivity of my CPA immunoassay?

A5: Several factors can influence the sensitivity of your CPA immunoassay, including the quality and concentration of the antibody and coating antigen, incubation times and temperatures, the composition of buffers, the efficiency of the washing steps, and the presence of interfering substances in the sample matrix.

Troubleshooting Guides

Issue 1: High Background

A high background signal can mask the specific signal from your analyte, reducing the sensitivity and dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and concentrations. Increase the blocking incubation time.
High Concentration of Detection Reagents Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity of Antibodies Ensure the specificity of your antibodies. If using a polyclonal antibody, consider affinity purification.
Contaminated Reagents or Buffers Use fresh, high-quality reagents and buffers. Avoid using buffers containing sodium azide with HRP-conjugated antibodies, as it is an inhibitor.
Over-development of Substrate Reduce the substrate incubation time or dilute the enzyme conjugate. Read the plate immediately after adding the stop solution.
Improper Plate Sealing Use fresh plate sealers for each incubation step to prevent cross-contamination between wells.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components or steps in the assay.

Potential Cause Recommended Solution
Inactive Reagents Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Allow all reagents to come to room temperature before use.
Omission of a Reagent Carefully review the protocol to ensure that all reagents were added in the correct order.
Incorrect Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.
Insufficient Incubation Time Ensure that all incubation steps are carried out for the recommended duration.[6]
Improperly Prepared Standard Curve Double-check the dilution calculations for your standards. Use a fresh stock of CPA for preparing the standard curve.
Wells Dried Out Do not allow the wells to dry out at any stage of the assay. Keep the plate covered during incubations.
Problem with Sample Matrix Components in the sample matrix may be interfering with the assay. Optimize the sample dilution and extraction procedure.
Issue 3: Poor Standard Curve

A poor standard curve will lead to inaccurate quantification of CPA in your samples.

Potential Cause Recommended Solution
Improper Standard Dilution Carefully prepare the serial dilutions of the CPA standard. Use calibrated pipettes and fresh tips for each dilution.
Degraded Standard Use a fresh, high-quality CPA standard. Store the stock solution properly according to the manufacturer's instructions.
Pipetting Errors Ensure accurate and consistent pipetting technique. Pre-rinse pipette tips with the solution being dispensed.
Incorrect Curve Fitting Model Use the appropriate regression model to fit your standard curve data (e.g., four-parameter logistic fit).
Contamination Ensure there is no cross-contamination between standard dilutions.

Quantitative Data Summary

Table 1: Performance Characteristics of Different CPA Immunoassays
Assay FormatMatrixIC50 (ng/mL)Limit of Detection (LOD)Recovery (%)Reference
dc-ELISA (GA method)Corn0.68~100 ng/g97.6[4]
dc-ELISA (GA method)Mixed Feed0.68~300 ng/g92[4]
dc-ELISA (GA method)Peanuts0.68~600 ng/g93[4]
CI-ELISAMaize1.0 - 1.15-28 µg/kg (working range)88.6 ± 12.6[1]
ic-ELISAMaize-0.48 ng/g76.9 - 83.5[5]
ic-ELISARice-0.28 ng/g85.3 - 105.1[5]
Commercial cELISA KitMaize, Rice-0.4 ng/mL (sensitivity)76.9 - 105.1[3]

dc-ELISA: direct competitive ELISA; CI-ELISA: competitive inhibition ELISA; ic-ELISA: indirect competitive ELISA; GA: glutaraldehyde.

Experimental Protocols

Detailed Protocol for Competitive ELISA for this compound in Maize

This protocol is a representative example of a direct competitive ELISA for the quantification of CPA in maize samples.

1. Reagent Preparation

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, dissolve in 1 L distilled water.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Sample/Standard Dilution Buffer: 10% Methanol in PBST.

  • CPA Standards: Prepare a stock solution of CPA in methanol and perform serial dilutions in the sample/standard dilution buffer to obtain concentrations ranging from 0.05 to 10 ng/mL.

  • Anti-CPA Antibody: Dilute the antibody in blocking buffer to the optimal concentration (determined by titration).

  • Enzyme-Conjugated CPA (CPA-HRP): Dilute the CPA-HRP conjugate in blocking buffer to the optimal concentration (determined by titration).

  • Substrate Solution (TMB): Use a commercial TMB substrate solution.

  • Stop Solution: 2 M H₂SO₄.

2. Sample Preparation (Maize)

  • Grind maize samples to a fine powder.

  • Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol in water.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant and dilute it 1:10 with the sample/standard dilution buffer.

3. ELISA Procedure

  • Coating: Add 100 µL of anti-CPA antibody diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the prepared CPA standards or diluted sample extracts to the appropriate wells. Then, add 50 µL of diluted CPA-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

4. Data Analysis

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100.

  • Plot a standard curve of %B/B₀ versus the logarithm of the CPA concentration for the standards.

  • Determine the concentration of CPA in the samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the final concentration of CPA in the original sample.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate Coat Plate with Anti-CPA Antibody Wash1 Wash Coat_Plate->Wash1 Overnight at 4°C Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 1-2h at 37°C Add_Sample Add Sample or CPA Standard Wash2->Add_Sample Add_Conjugate Add CPA-HRP Conjugate Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate 1h at 37°C Wash3 Wash Incubate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark 15-30 min at RT Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Troubleshooting_Logic cluster_issue Identify the Issue cluster_causes_high_bg Potential Causes for High Background cluster_causes_low_signal Potential Causes for Low Signal cluster_causes_poor_curve Potential Causes for Poor Curve High_Background High Background Insufficient_Washing Insufficient Washing High_Background->Insufficient_Washing Inadequate_Blocking Inadequate Blocking High_Background->Inadequate_Blocking High_Reagent_Conc High Reagent Conc. High_Background->High_Reagent_Conc Contamination1 Contamination High_Background->Contamination1 Low_Signal Low/No Signal Inactive_Reagents Inactive Reagents Low_Signal->Inactive_Reagents Omission_Reagent Reagent Omission Low_Signal->Omission_Reagent Low_Antibody_Conc Low Antibody Conc. Low_Signal->Low_Antibody_Conc Short_Incubation Short Incubation Low_Signal->Short_Incubation Poor_Curve Poor Standard Curve Improper_Dilution Improper Dilution Poor_Curve->Improper_Dilution Degraded_Standard Degraded Standard Poor_Curve->Degraded_Standard Pipetting_Error Pipetting Error Poor_Curve->Pipetting_Error Wrong_Fit_Model Wrong Fit Model Poor_Curve->Wrong_Fit_Model

References

Technical Support Center: Optimization of QuEChERS for Cyclopiazonic Acid Extraction from Meat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of cyclopiazonic acid (CPA) from meat samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from meat using the QuEChERS method.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing low recovery rates for this compound from our meat samples. What are the potential causes and how can we improve the recovery?

  • Answer: Low recovery of CPA can be attributed to several factors throughout the QuEChERS workflow. Here are some common causes and their solutions:

    • Suboptimal Extraction Solvent: The choice and composition of the extraction solvent are critical. CPA is an acidic mycotoxin, and its extraction efficiency can be enhanced by using an acidified organic solvent.[1][2]

      • Recommendation: Use acetonitrile (ACN) containing a small percentage of a weak acid, such as acetic acid or formic acid. A common starting point is 0.1-0.5% acetic acid in acetonitrile.[2][3] The acidification helps to keep the CPA in its neutral form, improving its solubility in the organic solvent.

    • Inadequate Salting-Out Effect: The addition of salts is crucial for inducing phase separation between the aqueous and organic layers. An insufficient amount of salt will result in a poor extraction recovery.

      • Recommendation: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is commonly used. MgSO₄ also aids in removing excess water from the sample.[3] A typical ratio is 4:1 MgSO₄ to NaCl.

    • Adsorption to d-SPE Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents can adsorb CPA, leading to its loss.

      • Recommendation: Primary secondary amine (PSA) and graphitized carbon black (GCB) have been reported to significantly adsorb CPA.[1][2] It is advisable to avoid or use minimal amounts of these sorbents. C18 is a more suitable sorbent for the cleanup of meat extracts when analyzing for CPA as it primarily removes lipids.[2]

    • Matrix Effects: Meat is a complex matrix containing high amounts of fats and proteins, which can interfere with the extraction and detection of CPA.

      • Recommendation: To mitigate matrix effects, a defatting step with hexane prior to analysis can be beneficial.[4] Additionally, optimizing the d-SPE step with C18 can help in removing lipids.

Issue 2: High Matrix Effects and Instrument Contamination

  • Question: Our analysis is showing significant matrix effects, and we are concerned about instrument contamination. How can we obtain cleaner extracts?

  • Answer: High matrix effects are a common challenge when analyzing complex samples like meat. Here are some strategies to obtain cleaner extracts and protect your analytical instrument:

    • Effective d-SPE Cleanup: The d-SPE step is crucial for removing interfering matrix components.

      • Recommendation: For meat samples, a combination of MgSO₄ and C18 is recommended for d-SPE.[2] C18 is effective in removing fats, which are a major source of interference in meat.[5] Avoid PSA and GCB as they can adsorb CPA.[1][2]

    • Precipitation of Proteins: Proteins in meat can interfere with the extraction and clog analytical columns.

      • Recommendation: Acetonitrile, the primary extraction solvent in QuEChERS, is effective in precipitating proteins. Ensure thorough mixing and centrifugation to effectively remove precipitated proteins.

    • Solvent Exchange: The final extract from the QuEChERS procedure is in acetonitrile. Depending on your analytical method (e.g., GC-MS), a solvent exchange step may be necessary.

      • Recommendation: For GC analysis, exchanging the final extract into a more volatile and less polar solvent like toluene can be beneficial.[6] For LC-MS/MS, ensure the final solvent is compatible with your mobile phase to avoid peak distortion.

Issue 3: Poor Chromatographic Peak Shape

  • Question: We are observing poor peak shape for this compound during our LC-MS/MS analysis. What could be the cause and how can it be rectified?

  • Answer: Poor peak shape for CPA is often related to its chemical properties and interactions with the analytical column and mobile phase.

    • Mobile Phase Composition: The pH of the mobile phase can significantly impact the peak shape of acidic compounds like CPA.

      • Recommendation: The addition of a buffer or a small amount of acid to the mobile phase can improve peak shape. An acetic acid-ammonium acetate buffer at pH 5.75 has been shown to provide good peak shape and resolution.[7][8] Another approach is to use a mobile phase containing a low concentration of both formic acid and ammonium hydroxide to minimize secondary ionic interactions with the stationary phase.[3]

    • Column Choice: The choice of the analytical column is important for achieving good separation and peak shape.

      • Recommendation: A C18 column is commonly used for the analysis of CPA.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the QuEChERS method suitable for extracting this compound from meat?

A1: The QuEChERS method is a multi-residue extraction technique that is fast, simple, and uses small amounts of solvents.[9][10] It has been successfully adapted for the extraction of various mycotoxins, including CPA, from complex food matrices like meat.[7][8] Its advantages include high sample throughput and reduced solvent waste.[9]

Q2: Which version of the QuEChERS method (Original, AOAC, or EN) is recommended for CPA in meat?

A2: While all versions of QuEChERS share the same basic principles, the buffered versions (AOAC and EN) are generally preferred for pH-dependent compounds like CPA.[11] The use of buffering salts helps to maintain a stable pH during extraction, which can improve the recovery and stability of CPA.[11] The choice between the AOAC and EN methods may depend on laboratory preference and the specific meat matrix being analyzed.

Q3: How should the meat sample be prepared before QuEChERS extraction?

A3: Proper sample preparation is crucial for a successful extraction. The meat sample should be homogenized to ensure a representative sample is taken for extraction. This can be achieved by grinding or blending the meat. For dry-cured meats, it may be necessary to finely chop or grind the sample.

Q4: Can the final QuEChERS extract be analyzed by both LC-MS/MS and GC-MS?

A4: The final extract is in acetonitrile, which is directly compatible with LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more suitable solvent like toluene may be required, and derivatization of CPA might be necessary to improve its volatility and thermal stability.

Experimental Protocols and Data

Optimized QuEChERS Protocol for this compound in Meat

This protocol is a generalized procedure based on published methods.[2][3][7][8] Optimization may be required for specific meat types.

  • Sample Preparation:

    • Homogenize the meat sample.

    • Weigh 1-3 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 1-2 mL of water containing 0.1% acetic acid and vortex for 30 seconds.[8]

  • Extraction:

    • Add 4 mL of acetonitrile containing 0.5% acetic acid to the centrifuge tube.[2]

    • Add the salting-out mixture (e.g., 0.4 g NaCl and 1.6 g MgSO₄).[2][3]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

    • For meat, a recommended d-SPE composition is 150 mg MgSO₄ and 50 mg C18.[2]

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Extraction Parameters for CPA from Meat Products

ParameterMethod 1 (Dry-Cured Ham)[7][8]Method 2 (Feed - adapted for meat)[2]
Sample Weight 1 g1 g
Initial Hydration 1 mL water with 0.1% acetic acid2 mL water
Extraction Solvent Not specified in abstract4 mL acetonitrile with 0.5% acetic acid
Salts 0.2 g NaCl, 0.8 g MgSO₄0.4 g NaCl, 1.6 g MgSO₄
d-SPE Sorbents Not specified in abstract150 mg MgSO₄, 50 mg C18
Recovery Not specified in abstract70.1% - 78.5%

Visualizations

Experimental Workflow for QuEChERS Extraction of CPA from Meat

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Meat Sample weigh Weigh Sample (1-3 g) start->weigh hydrate Add Acidified Water (0.1% Acetic Acid) weigh->hydrate vortex1 Vortex hydrate->vortex1 add_solvent Add Acetonitrile (with 0.5% Acetic Acid) vortex1->add_solvent add_salts Add MgSO4 + NaCl add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 extract Collect Supernatant (Acetonitrile Layer) centrifuge1->extract add_extract Add Aliquot of Extract extract->add_extract dspe_tube d-SPE Tube (MgSO4 + C18) dspe_tube->add_extract vortex2 Vortex add_extract->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter final_extract Final Extract filter->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Workflow for the optimized QuEChERS extraction of this compound from meat.

References

Technical Support Center: Simultaneous Detection of Cyclopiazonic Acid and Aflatoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous detection of Cyclopiazonic Acid (CPA) and aflatoxins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause Suggested Solution
Low or no recovery of CPA and/or aflatoxins Inefficient extraction from the sample matrix.- Optimize the extraction solvent. A mixture of acetonitrile and water or methanol and water is commonly used. For some matrices, adding a small amount of acid (e.g., formic acid) can improve CPA extraction.[1] - Ensure thorough homogenization of the sample to increase the surface area for extraction.
Mycotoxins are strongly bound to the matrix.- Use a more rigorous extraction technique, such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE).
Inefficient clean-up step leading to loss of analytes.- If using immunoaffinity columns (IACs), ensure the column is specific for both aflatoxins and CPA, or use separate columns for each.[2] - For solid-phase extraction (SPE), select a sorbent that retains both polar (CPA) and less polar (aflatoxins) compounds. C18 sorbents are a common choice.[3]
Poor peak shape or resolution in HPLC/LC-MS Co-elution with interfering compounds from the matrix.- Optimize the chromatographic conditions, including the mobile phase gradient and column temperature. - Improve the clean-up procedure to remove more matrix components. Consider using a more selective clean-up method like IAC.[4]
Inappropriate mobile phase composition.- Adjust the mobile phase composition and gradient. For reversed-phase HPLC, a gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is typically used.[5]
Signal suppression or enhancement in LC-MS/MS Matrix effects from co-eluting sample components.- Use matrix-matched calibration standards to compensate for matrix effects.[6] - Employ stable isotope-labeled internal standards for each analyte to correct for both matrix effects and extraction losses. - Improve the sample clean-up to remove interfering substances.[7]
Inconsistent or non-reproducible results Heterogeneous distribution of mycotoxins in the sample.- Ensure proper sampling and homogenization of the bulk sample to obtain a representative analytical sample.[8][9] Mycotoxins can be present in "hot spots."[8]
Variability in sample preparation.- Standardize all steps of the sample preparation protocol, including extraction time, solvent volumes, and clean-up procedures.[8]
Instability of analytes.- Store standards and sample extracts in a cool, dark place to prevent degradation. Aflatoxins are particularly sensitive to light.
No CPA peak when using fluorescence detection CPA is not naturally fluorescent.- Use a post-column derivatization method, such as photochemical derivatization (PHRED), to induce fluorescence in CPA.[10][11][12]
The fluorescence detector is not set to the correct excitation and emission wavelengths for the derivatized CPA.- Consult the literature for the optimal excitation and emission wavelengths for the specific derivatization method used.

Frequently Asked Questions (FAQs)

1. Why is the simultaneous detection of this compound (CPA) and aflatoxins challenging?

The simultaneous detection of CPA and aflatoxins is challenging due to their differing physicochemical properties. Aflatoxins are naturally fluorescent, while CPA is not, necessitating a derivatization step for fluorescence detection.[10][12] Their polarity differences can also make simultaneous extraction and chromatographic separation difficult, requiring careful optimization of methods.

2. What are the most common analytical techniques for the simultaneous detection of CPA and aflatoxins?

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) after post-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[10][13] HPLC-FLD is a cost-effective method, while LC-MS/MS offers higher sensitivity and selectivity, especially in complex matrices.[14]

3. How can I improve the extraction efficiency of both CPA and aflatoxins from my samples?

A "dilute-and-shoot" approach after a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be effective for multi-mycotoxin analysis.[15][16] The choice of extraction solvent is critical; mixtures of acetonitrile/water or methanol/water are frequently used.[17] For acidic mycotoxins like CPA, adding a small amount of acid to the extraction solvent can enhance recovery.[1]

4. What is the purpose of a clean-up step, and which methods are suitable for both CPA and aflatoxins?

The clean-up step removes matrix components that can interfere with the analysis, improving the accuracy and longevity of the analytical column and detector.[8] Immunoaffinity columns (IACs) offer high selectivity, but you may need a column that targets both mycotoxin groups or perform separate clean-ups.[4][18] Solid-phase extraction (SPE) with cartridges like C18 can also be used.[3]

5. How do I deal with matrix effects in LC-MS/MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.[7] To mitigate these effects, it is recommended to use matrix-matched calibration curves or, ideally, stable isotope-labeled internal standards for each analyte.[6] A thorough sample clean-up is also crucial to minimize matrix interferences.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the simultaneous detection of CPA and aflatoxins.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Simultaneous Analysis

Analytical MethodMatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
UHPLC-MS/MSAgri-productsAflatoxins-0.04 - 0.16[13]
CPA-0.04 - 0.16[13]
UHPLC-MS/MSCerealsAflatoxin B10.5-[15]
Aflatoxin G20.5-[15]
LC-MS/MSMaizeAflatoxins0.11 - 0.360.36 - 1.19[5]
LC-MS/MSPistachio NutsAflatoxin B10.020.04[19]
Aflatoxin G10.040.08[19]
LC-Q-TOF-MSUrineAflatoxins0.1 - 1.5 ng/mL0.3 - 5 ng/mL[20]

Table 2: Recovery Rates for Simultaneous Analysis

Analytical MethodMatrixSpiking Level (µg/kg)Recovery (%)Reference
UHPLC-MS/MSAgri-productsNot specified84.5 - 112.7[13]
LC-MS/MSMaize0.5 - 10Aflatoxins: 50 - 120[5]
QuEChERS-UPLC-MS/MSCereals1, 10, 2060.2 - 115.8[16]
QuEChERS-HPLCVarious FoodsNot specified70-110[21]
Modified QuEChERS-UPLC-MS/MSFeeds5, 10, 2085.2 - 103.6[1]

Experimental Protocols

HPLC-FLD Method for Simultaneous Detection of Aflatoxins and CPA

This protocol is based on the method described by Soares et al. (2010).[10][12]

a. Sample Preparation (Extraction and Clean-up)

  • Homogenize the sample.

  • Extract a representative portion with a suitable solvent mixture (e.g., methanol/water, 80:20, v/v).

  • Filter the extract.

  • Perform a clean-up step using an appropriate method such as solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

b. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Post-Column Derivatization: Use a photochemical reactor (PHRED) to induce fluorescence in CPA.

  • Fluorescence Detection:

    • Aflatoxins: Excitation at 365 nm, Emission at 435 nm.

    • Derivatized CPA: Optimal wavelengths should be determined based on the derivatization product.

LC-MS/MS Method for Simultaneous Detection of Aflatoxins and CPA

This protocol outlines a general approach for LC-MS/MS analysis.

a. Sample Preparation (QuEChERS Extraction)

  • Weigh a homogenized sample into a centrifuge tube.

  • Add water and acetonitrile (containing 0.1% formic acid).

  • Add QuEChERS salts (e.g., MgSO₄, NaCl).

  • Vortex and centrifuge.

  • Take an aliquot of the supernatant for clean-up.

  • Perform dispersive SPE (d-SPE) clean-up with appropriate sorbents (e.g., C18, PSA - note that PSA may adsorb acidic CPA).[1]

  • Centrifuge and filter the supernatant before injection.

b. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium acetate to improve ionization.[5]

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode for aflatoxins and often negative mode for CPA, though positive mode can also be used.

  • MRM Transitions: Optimize at least two MRM transitions for each analyte for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Clean-up (e.g., SPE or IAC) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc HPLC Separation (C18 Column) concentration->hplc pcd Post-Column Derivatization (for CPA in HPLC-FLD) hplc->pcd HPLC-FLD Path msms Tandem Mass Spectrometry (LC-MS/MS) hplc->msms LC-MS/MS Path fld Fluorescence Detection pcd->fld data_analysis Data Analysis & Quantification fld->data_analysis Data msms->data_analysis Data

Caption: General experimental workflow for the simultaneous detection of CPA and aflatoxins.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Problem: Poor Analytical Results check_extraction Check Extraction Efficiency start->check_extraction peak_shape Poor Peak Shape or Resolution start->peak_shape signal_suppression Signal Suppression/ Enhancement start->signal_suppression check_cleanup Evaluate Clean-up Step for Analyte Loss check_extraction->check_cleanup optimize_mobile_phase Optimize Mobile Phase & Gradient peak_shape->optimize_mobile_phase improve_cleanup Improve Clean-up optimize_mobile_phase->improve_cleanup matrix_matched_stds Use Matrix-Matched Standards signal_suppression->matrix_matched_stds internal_stds Use Isotope-Labeled Internal Standards matrix_matched_stds->internal_stds

Caption: Troubleshooting logic for common issues in mycotoxin analysis.

References

optimizing pH for Cyclopiazonic Acid extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Cyclopiazonic Acid (CPA) from complex matrices. The focus is on optimizing pH to improve recovery and ensure reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPA) and what are its key properties?

A1: this compound is an indole-tetramic acid mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2] It acts as a specific inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which disrupts cellular calcium homeostasis.[1][3][4] Understanding its physicochemical properties is crucial for developing effective extraction protocols.

Table 1: Physicochemical Properties of this compound (CPA)

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₃[3]
Molar Mass 336.391 g·mol⁻¹[1]
pKa ~2.97 - 3.0[5][6]
log P (octanol-water) 3.83[5][6]
Solubility Soluble in methanol, ethanol, DMSO, and DMF.[3][7] Limited solubility in water.[3][7]

Q2: Why is the pKa of CPA critical for optimizing extraction pH?

A2: The pKa is the pH at which a compound is 50% in its neutral form and 50% in its ionized (charged) form. For CPA, the pKa is approximately 2.97.[5][6]

  • At pH < 2.97: CPA is predominantly in its neutral, protonated form (HA). This form is less polar and more soluble in organic solvents, making it ideal for liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE).

  • At pH > 2.97: CPA is predominantly in its ionized, deprotonated form (A⁻). This form is more water-soluble and can be targeted by anion-exchange SPE mechanisms.

Manipulating the pH of the sample solution is therefore the most critical step to control the chemical form of CPA and maximize its partitioning into the desired phase (either organic solvent or SPE sorbent).[8][9]

Extraction_Workflow cluster_Cleanup Cleanup Options Start 1. Sample Weighing & Homogenization Extraction 2. Primary Extraction (e.g., Acetonitrile/Water + Acid) Start->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant LLE A: Liquid-Liquid Partition (pH Adjustment is CRITICAL) Supernatant->LLE If LLE SPE B: Solid-Phase Extraction (pH Optimized for Loading) Supernatant->SPE If SPE Evaporation 5. Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation Analysis 6. LC-MS/MS Analysis Evaporation->Analysis

References

minimizing cross-reactivity in competitive ELISA for Cyclopiazonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize cross-reactivity and resolve common issues encountered during competitive ELISA for Cyclopiazonic Acid (CPA).

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My assay shows high cross-reactivity with structurally similar compounds.

Question: My competitive ELISA for CPA is detecting other mycotoxins, leading to inaccurate quantification. What are the primary causes and how can I fix this?

Answer: High cross-reactivity occurs when the antibody binds to molecules other than the target analyte (CPA). This is a common challenge in mycotoxin immunoassays due to structural similarities among different compounds.[1] The primary cause is the specificity of the primary antibody.

Potential Causes & Solutions:

  • Suboptimal Antibody Specificity: The fundamental driver of cross-reactivity is the antibody's inability to distinguish CPA from its analogs.

    • Solution: The most effective long-term solution is to use a highly specific monoclonal antibody.[2] Monoclonal antibodies recognize a single epitope, which generally provides higher specificity compared to polyclonal antibodies.[2] When developing an in-house assay, the design of the hapten used to generate the antibody is critical for ensuring specificity.[1][3]

  • Incorrect Reagent Concentrations: The concentrations of the detection antibody and the CPA-enzyme conjugate are critical.

    • Solution: Perform a checkerboard titration to determine the optimal concentrations for both the antibody and the conjugate. This ensures that the competition is occurring within the desired dynamic range, minimizing the influence of weak, non-specific interactions.

  • Inadequate Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of assay components.

    • Solution: Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and casein.[4] Test different blocking agents and concentrations to find the one that provides the lowest background signal without inhibiting the specific binding reaction.

  • Assay Conditions: Incubation times and temperatures can influence binding kinetics.

    • Solution: Ensure incubation times and temperatures are consistent and optimized.[5] Sometimes, reducing incubation time can minimize low-affinity, cross-reactive binding.[2] Conversely, for some systems, an overnight incubation at 4°C may be necessary to achieve equilibrium.[6] Always adhere strictly to the validated protocol.[4]

Issue 2: The background signal is too high.

Question: My negative controls (zero CPA concentration) are showing a high signal, reducing the dynamic range of my assay. What should I do?

Answer: High background in a competitive ELISA means that there is excessive binding of the enzyme conjugate to the plate, even in the absence of competition from free CPA.

Potential Causes & Solutions:

  • Excessive Conjugate Concentration: Too much CPA-enzyme conjugate can lead to non-specific binding that is not effectively blocked.

    • Solution: Decrease the concentration of the enzyme conjugate. Titrate the conjugate to find a concentration that gives a strong maximum signal (B₀) but a low background.

  • Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific adsorption to the plate surface.

    • Solution: Increase the concentration or change the type of blocking agent (e.g., from BSA to casein or using commercial blocking solutions).[4][7] Also, ensure the blocking buffer is incubated for the recommended time to fully coat the well surface.

  • Insufficient Washing: Residual unbound conjugate will be left in the wells if washing steps are not thorough enough.

    • Solution: Increase the number of wash cycles or the volume of wash buffer.[6] Ensure that the wells are completely aspirated after each wash. Tap the plate on absorbent paper to remove any remaining droplets.

  • Substrate Issues: The substrate may be degrading or contaminated, leading to spontaneous color development.

    • Solution: Use fresh substrate solution for each experiment.[5] Protect TMB substrate from light to prevent degradation.[8]

Issue 3: The assay has low sensitivity or a weak signal.

Question: My standard curve is very flat, and I am unable to detect low concentrations of CPA. How can I improve the sensitivity?

Answer: Low sensitivity in a competitive ELISA is characterized by a small difference in signal between the zero standard (B₀) and the highest standard.

Potential Causes & Solutions:

  • Suboptimal Reagent Concentrations: The concentrations of the antibody or conjugate may be too high or too low.

    • Solution: Re-optimize the antibody and conjugate concentrations via checkerboard titration. For competitive assays, lower antibody concentrations often lead to higher sensitivity (a lower IC50 value).

  • Short Incubation Times: Insufficient incubation time may prevent the binding reactions from reaching equilibrium.

    • Solution: Increase the incubation time for the antibody-antigen competition step.[6]

  • Inactive Reagents: The antibody or enzyme conjugate may have lost activity due to improper storage or expiration.

    • Solution: Use fresh reagents and verify that they have been stored at the recommended temperature (typically 2-8°C).[8]

  • Matrix Interference: Components in the sample matrix may be interfering with the antibody-antigen binding.[9][10]

    • Solution: Increase the dilution of the sample extract.[11] If dilution is not possible, optimize the sample extraction and cleanup procedure to remove interfering substances.[12]

Frequently Asked Questions (FAQs)

What is the principle of a competitive ELISA for CPA?

A competitive ELISA (also known as an inhibition ELISA) is an immunoassay format used to quantify small molecules like CPA. In the direct competitive format, a limited number of specific antibody binding sites are coated onto a microplate. The sample containing an unknown amount of "free" CPA is added along with a known amount of CPA that has been conjugated to an enzyme (e.g., HRP). The free CPA from the sample and the CPA-enzyme conjugate compete to bind to the immobilized antibodies. After a wash step, a substrate is added, and the enzyme converts it into a colored product. The signal intensity is inversely proportional to the concentration of CPA in the sample; a higher CPA concentration in the sample results in less binding of the CPA-enzyme conjugate and thus a weaker signal.[1]

G cluster_0 Low CPA in Sample cluster_1 High CPA in Sample Ab Anti-CPA Antibody (Immobilized) Result1 STRONG SIGNAL CPA_Enz1 CPA-Enzyme Conjugate CPA_Enz1->Ab Binds readily Free_CPA1 Free CPA (Low Conc.) Free_CPA1->Ab Ab2 Anti-CPA Antibody (Immobilized) Result2 WEAK SIGNAL CPA_Enz2 CPA-Enzyme Conjugate CPA_Enz2->Ab2 Binding blocked Free_CPA2 Free CPA (High Conc.) Free_CPA2->Ab2 Outcompetes

Caption: Principle of direct competitive ELISA for this compound (CPA).

What are the common cross-reactants for anti-CPA antibodies?

The primary cross-reactants are other indole-terpenoid mycotoxins or CPA metabolites that share structural similarities with the parent molecule. While highly specific commercial antibodies exist, some assays may show minor cross-reactivity. It is crucial to validate the assay against compounds likely to be present in the same sample matrix. In some cases, ELISA results may overestimate CPA content compared to chromatographic methods, potentially due to the detection of related metabolites or "masked" derivatives of CPA.[13]

How does hapten design influence antibody specificity?

For small molecules like CPA, which are not immunogenic on their own, a hapten must be designed.[1] A hapten is a modified version of the CPA molecule that can be conjugated to a larger carrier protein (like BSA) to elicit an immune response. The specificity of the resulting antibodies is critically dependent on how and where the CPA molecule is modified and linked to the carrier protein.[3][14] A well-designed hapten will expose the most unique structural features of CPA to the immune system, leading to the generation of antibodies that are highly specific to CPA and show minimal binding to other molecules.

G cluster_hapten Hapten Design Strategy cluster_result Antibody Generation CPA This compound (CPA) Core Structure Linker Spacer Arm (Linker) CPA->Linker Attach at a position that preserves unique epitopes Immunogen Complete Immunogen Carrier Carrier Protein (e.g., BSA) Linker->Carrier Immune_System Inject into Host Immunogen->Immune_System Resulting molecule is immunogenic Antibody Highly Specific Anti-CPA Antibody Immune_System->Antibody Generates antibodies against the exposed CPA structure

Caption: Logic of hapten design for producing specific anti-CPA antibodies.

How can I validate the specificity of my assay?

Assay specificity is validated by performing cross-reactivity testing. This involves running competitive ELISAs with a panel of compounds that are structurally related to CPA or are likely to be found in the same samples (e.g., other mycotoxins produced by Aspergillus and Penicillium species). The concentration of each compound that causes 50% inhibition (IC50) is determined and compared to the IC50 of CPA.

The cross-reactivity percentage is calculated using the following formula[15]: Cross-Reactivity (%) = (IC50 of CPA / IC50 of Test Compound) x 100

Data & Protocols

Table 1: Example Cross-Reactivity Data for a Commercial CPA ELISA Kit

This table summarizes typical specificity data. Actual values may vary by kit and manufacturer.

CompoundCross-Reactivity (%)
This compound 100
Aflatoxin B1<0.01[16]
Aflatoxin B2<0.01[16]
Aflatoxin G1<0.01[16]
Aflatoxin G2<0.01[16]
L-tryptophan<0.01[16]
Experimental Protocol: Cross-Reactivity Assessment

This protocol outlines the steps to determine the specificity of an anti-CPA antibody.

  • Prepare Stock Solutions: Create concentrated stock solutions of CPA and each potential cross-reactant (e.g., 1 mg/mL in a suitable solvent like methanol or DMSO).

  • Create Standard Curves:

    • For CPA, prepare a series of dilutions from the stock solution to create a standard curve (e.g., ranging from 0.05 to 5 ng/mL).

    • For each test compound, prepare a separate series of dilutions covering a broad concentration range (e.g., from 1 to 10,000 ng/mL).

  • Perform Competitive ELISA: Run the competitive ELISA for each standard curve (CPA and all test compounds) in triplicate. Follow the standard assay procedure.

  • Plot Inhibition Curves: For each compound, plot the percentage of inhibition versus the log of the concentration. The percentage inhibition is calculated as: [(B_zero - B_sample) / B_zero] * 100, where B_zero is the signal of the zero-concentration standard and B_sample is the signal at a given concentration.

  • Determine IC50 Values: From each inhibition curve, determine the concentration of the compound that results in 50% inhibition (IC50).

  • Calculate Cross-Reactivity: Use the formula provided above to calculate the percentage of cross-reactivity for each test compound relative to CPA.

Troubleshooting Workflow: High Cross-Reactivity

Use this decision tree to diagnose and resolve issues with high cross-reactivity.

G start Problem: High Cross-Reactivity Detected check_antibody Is the primary antibody validated for high specificity? start->check_antibody source_new_ab Source a new monoclonal antibody with published specificity data. check_antibody->source_new_ab No / Unsure check_reagents Are reagent concentrations (antibody, conjugate) optimized? check_antibody->check_reagents Yes final_review Re-validate assay with optimized parameters. source_new_ab->final_review checkerboard Perform checkerboard titration to find optimal concentrations. check_reagents->checkerboard No check_blocking Is the blocking step effective? check_reagents->check_blocking Yes checkerboard->final_review optimize_blocking Test different blocking agents (BSA, casein) and incubation times. check_blocking->optimize_blocking No check_matrix Is matrix interference a likely cause? check_blocking->check_matrix Yes optimize_blocking->final_review optimize_sample_prep Increase sample dilution. Optimize sample cleanup/ extraction protocol. check_matrix->optimize_sample_prep Yes check_matrix->final_review No optimize_sample_prep->final_review

Caption: A logical workflow for troubleshooting high cross-reactivity in a CPA ELISA.

References

Technical Support Center: Improving Reproducibility of Cyclopiazonic Acid (CPA) Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility and accuracy of cyclopiazonic acid (CPA) cytotoxicity experiments. Through detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and clear data presentation, this guide aims to address common challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (CPA)?

A1: this compound is a mycotoxin that acts as a specific, reversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] By inhibiting SERCA, CPA prevents the reuptake of calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), leading to a depletion of ER Ca2+ stores and a sustained increase in cytosolic Ca2+ concentration.[1][2] This disruption of calcium homeostasis is the primary trigger for its cytotoxic effects.

Q2: How does CPA-induced calcium dysregulation lead to cytotoxicity?

A2: The sustained elevation of cytosolic Ca2+ can trigger several downstream events that contribute to cell death:

  • Endoplasmic Reticulum (ER) Stress: Depletion of ER Ca2+ stores disrupts protein folding, leading to the unfolded protein response (UPR) and ER stress.[3] Prolonged ER stress can activate apoptotic pathways.

  • Mitochondrial Dysfunction: Elevated cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, which can trigger the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[4][5] This also impacts mitochondrial metabolic activity, which is the basis for assays like the MTT.[6]

  • Activation of Calcium-Dependent Enzymes: Increased cytosolic Ca2+ can activate various enzymes, including proteases (like calpains) and phospholipases, which can damage cellular structures and contribute to cell death.[7]

  • Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction and ER stress can both lead to an increase in the production of reactive oxygen species, causing oxidative stress and cellular damage.[5][8]

Q3: Why am I seeing high variability in my CPA cytotoxicity assay results?

A3: High variability in CPA cytotoxicity assays can stem from several factors:

  • Inconsistent Cell Health and Density: Ensure cells are in the exponential growth phase and plated at a consistent density for each experiment.[9]

  • CPA Stock Solution Instability: Prepare fresh CPA stock solutions or aliquot and store them properly to avoid degradation.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when performing serial dilutions.

  • Edge Effects in Multi-well Plates: To minimize evaporation and temperature fluctuations in the outer wells, consider not using them for experimental samples or filling them with sterile PBS or media.

  • Assay-Specific Interferences: CPA's mechanism of action can directly interfere with certain assay readouts. For example, altered mitochondrial metabolism can affect MTT results, and early-onset apoptosis might not be fully captured by an LDH assay at a single time point.

Q4: Can CPA interfere with the MTT assay?

A4: Yes, CPA can interfere with the MTT assay. The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to formazan.[6] CPA-induced mitochondrial dysfunction can alter this enzymatic activity, potentially leading to an underestimation or overestimation of cytotoxicity that is not directly correlated with cell death.[4][5][6]

Q5: Is the LDH assay a better alternative to the MTT assay for CPA?

A5: The Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with compromised membrane integrity, can be a useful alternative.[10] However, it's important to consider the kinetics of cell death. If CPA induces apoptosis without significant membrane rupture at your chosen time point, the LDH release may be low, underrepresenting the actual cytotoxicity.[7] Therefore, a time-course experiment is often recommended.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for CPA
Potential Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as sensitivity to CPA can change with prolonged culturing.
Serum Concentration Serum components can bind to CPA, reducing its effective concentration. Use a consistent serum percentage across experiments or consider a serum-free medium for the treatment period if your cell line tolerates it.
CPA Purity and Solvent Ensure the purity of your CPA and that the solvent (e.g., DMSO) concentration is consistent and non-toxic to the cells. Always include a vehicle control.
Incubation Time CPA-induced cytotoxicity is time-dependent.[11] Optimize and standardize the incubation time for your specific cell line and experimental question. Perform a time-course experiment to identify the optimal endpoint.
Issue 2: High Background Signal in LDH Assay
Potential Cause Troubleshooting Step
Mechanical Cell Damage Handle cells gently during plating and media changes to avoid premature LDH release.
Serum LDH Activity Some sera contain endogenous LDH. Use heat-inactivated serum or a serum-free medium during the assay. Include a "medium only" background control.[12]
Contamination Microbial contamination can lead to cell lysis and increased LDH levels. Regularly check cell cultures for contamination.
CPA-Induced Apoptosis vs. Necrosis If CPA is inducing primarily apoptosis at the measured time point, membrane integrity might still be largely intact, leading to low signal. Consider a later time point or a complementary apoptosis assay (e.g., caspase activity).[7]
Issue 3: Discrepancy Between MTT and LDH Assay Results
Potential Cause Troubleshooting Step
Mitochondrial Hyperactivity/Dysfunction CPA's effect on calcium signaling can initially alter mitochondrial metabolism in a way that doesn't correlate with cell death, affecting the MTT readout.[6]
Different Cell Death Kinetics The two assays measure different events in the cell death process. MTT measures metabolic activity, which can decline before or after membrane rupture (measured by LDH).[6][10]
Recommendation Use a third, independent assay to confirm cytotoxicity. A viability assay based on a different principle, such as ATP content (e.g., CellTiter-Glo®) or a direct count of live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide), is recommended.

Data Presentation: Comparative IC50 Values of CPA

The following table summarizes reported 50% inhibitory concentration (IC50) values for CPA in various human cell lines, demonstrating the cell-type and time-dependent nature of its cytotoxicity.

Cell LineAssay24h IC5048h IC5072h IC50Reference
SH-SY5Y (2D) MTT864.01 ± 164.09 nM436.73 ± 22.12 nM392.33 ± 10.95 nM[11]
SH-SY5Y (3D Spheroid) MTT1132.37 ± 46.33 nM1069.02 ± 278.76 nM567.22 ± 34.42 nM[11]
THP-1 Not Specified> 125 x 10⁻⁷ M1.75 x 10⁻⁷ MNot Reported[2]
Monocytes Not Specified> 125 x 10⁻⁷ M8.5 x 10⁻⁸ MNot Reported[2]
Caco-2 Not Specified> 125 x 10⁻⁷ M> 1.25 x 10⁻⁷ MNot Reported[2]

Experimental Protocols

Detailed Methodology for MTT Assay with CPA
  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[13]

  • CPA Treatment: Prepare serial dilutions of CPA in culture medium. Remove the old medium from the cells and add 100 µL of the CPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for CPA, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at 570 nm with a reference wavelength of 630 nm.[15]

Detailed Methodology for LDH Assay with CPA
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "spontaneous release" control (untreated cells), a "maximum release" control (cells treated with a lysis buffer provided with the kit), and a "medium background" control (medium without cells).[12]

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided with the kit to each well.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

Mandatory Visualizations

CPA_Signaling_Pathway SERCA SERCA Pump ER_Ca ER Ca2+ Store SERCA->ER_Ca Cytosolic_Ca Increased Cytosolic Ca2+ ER_Ca->Cytosolic_Ca SOCE Store-Operated Ca2+ Entry (SOCE) ER_Ca->SOCE Depletion activates CPA This compound (CPA) CPA->SERCA Mito_Ca Mitochondrial Ca2+ Overload Cytosolic_Ca->Mito_Ca Uptake ER_Stress ER Stress / UPR Cytosolic_Ca->ER_Stress ROS ROS Production Mito_Ca->ROS Apoptosis_Mito Apoptosis ROS->Apoptosis_Mito Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER

Caption: CPA inhibits SERCA, leading to increased cytosolic Ca2+ and subsequent cellular stress pathways.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y, THP-1) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding cpa_treatment 3. CPA Treatment (Serial Dilutions) cell_seeding->cpa_treatment incubation 4. Incubation (24h, 48h, 72h) cpa_treatment->incubation assay 5. Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity alternative Alternative Assay (e.g., ATP-based) assay->alternative Other Endpoint readout 6. Data Acquisition (Plate Reader) mtt->readout ldh->readout alternative->readout analysis 7. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A generalized workflow for conducting CPA cytotoxicity experiments.

Troubleshooting_Logic start Inconsistent Results check_basics Check Basic Experimental Parameters start->check_basics basics_ok Basics OK check_basics->basics_ok Yes basics_not_ok Identify & Correct Issue check_basics->basics_not_ok No consider_mechanism Consider CPA-Specific Interference basics_ok->consider_mechanism basics_not_ok->start Re-run mtt_issue MTT Assay: Altered Mitochondrial Metabolism? consider_mechanism->mtt_issue ldh_issue LDH Assay: Apoptosis vs. Necrosis Kinetics? consider_mechanism->ldh_issue solution Solution mtt_issue->solution ldh_issue->solution time_course Perform Time-Course Experiment solution->time_course alt_assay Use Alternative/ Orthogonal Assay solution->alt_assay optimize Optimize Assay Parameters solution->optimize

References

Validation & Comparative

Detecting Cyclopiazonic Acid in Food: A Comparative Guide to HPLC and ELISA Methods

Author: BenchChem Technical Support Team. Date: November 2025

The mycotoxin Cyclopiazonic Acid (CPA), a secondary metabolite produced by several species of Aspergillus and Penicillium fungi, poses a significant threat to food safety. Its presence in agricultural commodities such as grains, corn, peanuts, and cheese necessitates reliable and efficient detection methods to protect consumer health.[1] This guide provides a detailed comparison of two predominant analytical techniques for CPA detection: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The selection of an analytical method hinges on a variety of factors including sensitivity, specificity, sample throughput, and cost. The following table summarizes the key quantitative performance parameters of HPLC and ELISA for the detection of this compound.

ParameterHPLC (with UV or MS/MS detection)ELISA (Competitive Assay)
Limit of Detection (LOD) 0.2 µg/kg - 5 µg/kg[2][3]0.4 ng/mL (translates to low µg/kg in sample)
Limit of Quantitation (LOQ) 0.5 µg/kg - 20 µg/kg[2][3]Typically in the low µg/kg range
Recovery 69% - 116%[2]76.9% - 105.1%
Precision (RSD%) Generally < 15%5.26% - 9.32%
Analysis Time per Sample 30 - 60 minutes1.5 - 3 hours (for a batch of samples)
Specificity High, especially with MS/MS detectionCan be affected by matrix effects and cross-reactivity with structurally similar compounds.[4]
Cost per Sample High (instrumentation, solvents, skilled personnel)Low to moderate
Throughput Low to mediumHigh (suitable for screening large numbers of samples)

Experimental Methodologies

A clear understanding of the experimental protocols for both HPLC and ELISA is crucial for their effective implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is considered a confirmatory method for mycotoxin analysis due to its high resolution and accuracy.[5]

Experimental Protocol:

  • Sample Preparation (Extraction and Cleanup):

    • A homogenized food sample (e.g., 25g) is extracted with a solvent mixture, such as methanol/water or acetonitrile/water, often with the addition of an acid or base to improve CPA solubility.[2]

    • The mixture is shaken or blended and then centrifuged.

    • The supernatant is collected and may undergo a defatting step with a non-polar solvent like hexane for high-fat matrices.[2]

    • A cleanup step using solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC) may be employed to remove interfering matrix components.

  • Chromatographic Separation:

    • An aliquot of the cleaned extract is injected into the HPLC system.

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase: A mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the CPA from the column.[6] The composition can be isocratic (constant) or a gradient (varied over time).

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6]

  • Detection and Quantification:

    • UV Detector: CPA can be detected by its ultraviolet absorbance, typically at around 284 nm.[6]

    • Mass Spectrometry (MS/MS) Detector: For higher sensitivity and specificity, HPLC is often coupled with a tandem mass spectrometer (LC-MS/MS). This allows for the precise identification and quantification of CPA based on its mass-to-charge ratio.[2][3]

    • Quantification: The concentration of CPA in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified CPA standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological assay used to detect the presence of a ligand (in this case, CPA) in a liquid sample using antibodies. The competitive ELISA format is most commonly used for small molecules like mycotoxins.[7] It is a rapid and high-throughput screening method.[4]

Experimental Protocol:

  • Sample Preparation:

    • A representative food sample is ground and a subsample is extracted with a solvent, typically a methanol/water mixture.

    • The extract is then filtered and diluted with a buffer provided in the ELISA kit. Extensive cleanup is often not required.[4]

  • ELISA Procedure (Competitive Format):

    • Coating: Microtiter plate wells are pre-coated with antibodies specific to CPA.

    • Competition: A known amount of enzyme-labeled CPA (conjugate) and the sample extract (containing unknown amounts of CPA) are added to the wells. The CPA in the sample and the enzyme-labeled CPA compete for the limited number of antibody binding sites.[7]

    • Incubation: The plate is incubated for a specific time to allow for the binding reaction to occur.

    • Washing: The wells are washed to remove any unbound CPA and enzyme-labeled CPA.

    • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the antibodies converts the substrate into a colored product.[7]

    • Stopping the Reaction: A stop solution is added to halt the color development.

    • Data Acquisition: The absorbance of the color in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of CPA in the sample.[7]

  • Quantification:

    • A standard curve is generated using a set of standards with known CPA concentrations.

    • The CPA concentration in the samples is determined by interpolating their absorbance values on the standard curve.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for HPLC and ELISA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Extraction Extraction with Solvent Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Result Final CPA Concentration Quantification->Result ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Assay cluster_data Data Analysis Sample Food Sample Extraction Extraction & Dilution Sample->Extraction Addition Add Sample & CPA-Enzyme Conjugate to Antibody Well Extraction->Addition Incubation Competitive Binding Addition->Incubation Washing Wash Unbound Reagents Incubation->Washing Substrate Add Substrate Washing->Substrate ColorDev Color Development Substrate->ColorDev Stop Stop Reaction ColorDev->Stop Read Read Absorbance Stop->Read Quantification Quantify vs. Standard Curve Read->Quantification Result Final CPA Concentration Quantification->Result

References

Comparative Analysis of Monoclonal Antibody Cross-Reactivity for Cyclopiazonic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in mycotoxin analysis, this document provides a comparative assessment of monoclonal antibodies (mAbs) for the specific detection of Cyclopiazonic Acid (CPA). This guide details the cross-reactivity profiles of commercially available antibodies, outlines the experimental protocols for assessment, and presents alternative detection methods, offering a comprehensive resource for selecting the most appropriate analytical tools.

This compound, a mycotoxin produced by various species of Aspergillus and Penicillium, is a contaminant of concern in a range of agricultural commodities. Accurate detection of CPA is crucial for food safety and toxicological research. Immunoassays, particularly those employing monoclonal antibodies, are widely used for their high sensitivity and specificity. However, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate quantification. This guide provides a detailed comparison to aid researchers in navigating these challenges.

Performance of Anti-Cyclopiazonic Acid Monoclonal Antibodies

The specificity of a monoclonal antibody is paramount for its utility in quantitative immunoassays. Cross-reactivity is typically evaluated against a panel of other mycotoxins that may co-occur with CPA or that share structural similarities. The data presented below is for the commercially available anti-CPA monoclonal antibody, clone CPA (CABT-L4231). Information on other clones, such as 1418 and 1231, indicates high sensitivity to CPA, though specific cross-reactivity data is not as readily available in the public domain.[1]

Table 1: Cross-Reactivity Profile of Anti-CPA Monoclonal Antibody (Clone: CPA)

CompoundCross-Reactivity (%)
This compound 100
Aflatoxin B1<0.01
Aflatoxin B2<0.01
Aflatoxin G1<0.01
Aflatoxin G2<0.01
L-tryptophan<0.01
Indole-3-acetic acid<0.01

Data sourced from commercially available ELISA kit documentation.[2]

The data clearly indicates that the anti-CPA mAb clone CPA exhibits high specificity for this compound, with negligible cross-reactivity to the tested aflatoxins and indole-containing compounds. This high degree of specificity is a critical performance indicator for researchers requiring accurate CPA quantification in complex sample matrices.

Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA

The cross-reactivity of anti-CPA monoclonal antibodies is determined using a competitive enzyme-linked immunosorbent assay (cELISA). This method quantifies the binding of the antibody to CPA in the presence of other potentially cross-reactive compounds.

Principle of the Assay

The assay is based on the competition between free CPA (or a cross-reactant) in the sample and a CPA-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate. A higher concentration of CPA in the sample results in less binding of the CPA-enzyme conjugate and a correspondingly weaker signal, which is inversely proportional to the CPA concentration.

Key Reagents and Materials
  • Anti-CPA Monoclonal Antibody

  • CPA Standard Solutions

  • CPA-Horseradish Peroxidase (HRP) Conjugate

  • Cross-Reactant Standard Solutions (e.g., other mycotoxins, CPA precursors)

  • 96-well Microtiter Plates (coated with a capture antibody or antigen)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate Reader

Step-by-Step Protocol
  • Preparation of Standards: Prepare a series of dilutions for the CPA standard and each potential cross-reacting compound.

  • Antibody Coating (Indirect cELISA): Coat the wells of a 96-well microtiter plate with an appropriate concentration of anti-CPA monoclonal antibody in a coating buffer. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding. Incubate and then wash the plate.

  • Competitive Reaction: Add a mixture of the CPA-HRP conjugate and either the CPA standard or the potential cross-reactant to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:

    Cross-Reactivity (%) = (IC₅₀ of CPA / IC₅₀ of cross-reactant) x 100

    Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.

Cross_Reactivity_Assessment_Workflow cluster_preparation Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Standard_Prep Prepare CPA & Cross-Reactant Standard Dilutions Competitive_Binding Add CPA-HRP Conjugate & Standards/Cross-Reactants Standard_Prep->Competitive_Binding Plate_Coating Coat Microtiter Plate with Anti-CPA mAb Blocking Block Wells Plate_Coating->Blocking Blocking->Competitive_Binding Incubation Incubate Competitive_Binding->Incubation Washing Wash Plate Incubation->Washing Substrate_Addition Add TMB Substrate Washing->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Read_Absorbance Measure Absorbance at 450nm Stop_Reaction->Read_Absorbance Calculate_CR Calculate Cross-Reactivity (%) Read_Absorbance->Calculate_CR

Experimental workflow for assessing monoclonal antibody cross-reactivity using competitive ELISA.

Signaling Pathway and Molecular Interactions

The interaction between the anti-CPA monoclonal antibody and CPA is a highly specific binding event at the molecular level. The antibody's paratope recognizes a unique epitope on the CPA molecule. Structurally related compounds that lack this specific epitope or have altered conformations will not bind with high affinity, resulting in low cross-reactivity. Understanding the biosynthetic pathway of CPA can help in identifying potential cross-reactants.

CPA_Biosynthesis Tryptophan Tryptophan cAATrp cyclo-Acetoacetyl-L-tryptophan (cAATrp) Tryptophan->cAATrp Acetyl_CoA Acetyl-CoA Acetyl_CoA->cAATrp Malonyl_CoA Malonyl-CoA Malonyl_CoA->cAATrp DMAPP Dimethylallyl Pyrophosphate (DMAPP) beta_CPA β-Cyclopiazonic Acid (β-CPA) cAATrp->beta_CPA  + DMAPP alpha_CPA α-Cyclopiazonic Acid (CPA) beta_CPA->alpha_CPA

Simplified biosynthetic pathway of this compound (CPA).

The key precursors in the CPA biosynthesis pathway, such as cyclo-acetoacetyl-L-tryptophan and β-cyclopiazonic acid, are important compounds to include in cross-reactivity assessments to ensure the antibody's specificity for the final CPA molecule.

Comparison with Alternative Methods

While immunoassays are valuable screening tools, other analytical methods are available for the detection and quantification of CPA.

Table 2: Comparison of Analytical Methods for this compound Detection

MethodPrincipleAdvantagesDisadvantages
Monoclonal Antibody-based ELISA Antigen-antibody bindingHigh throughput, high sensitivity, cost-effective for screeningPotential for cross-reactivity, requires antibody development
High-Performance Liquid Chromatography (HPLC) Separation based on polarityGood for quantification, can be coupled with various detectorsRequires sample cleanup, lower throughput than ELISA
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation coupled with mass-based detectionHigh specificity and sensitivity, confirmatory methodHigh instrument cost, requires skilled operators

For researchers, the choice of method depends on the specific application. ELISA is well-suited for rapid screening of a large number of samples, while HPLC and LC-MS/MS are considered the gold standards for confirmation and precise quantification.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any monoclonal antibody-based immunoassay. The commercially available anti-CPA monoclonal antibody clone CPA demonstrates excellent specificity, making it a reliable tool for the detection of this compound. By understanding the experimental protocols for cross-reactivity assessment and being aware of alternative analytical methods, researchers can confidently select and implement the most appropriate strategy for their mycotoxin analysis needs.

References

A Comparative Guide to Cyclopiazonic Acid Detection: Validating a Novel High-Sensitivity Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel high-sensitivity immunoassay for the detection of Cyclopiazonic Acid (CPA) against established analytical methods. Experimental data is presented to validate the accuracy and performance of this new method, offering researchers a reliable and efficient alternative for mycotoxin analysis.

Introduction to this compound (CPA)

This compound is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[1] It is a neurotoxin that acts as a specific inhibitor of Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum, disrupting muscle contraction and cellular calcium homeostasis.[1][2] Contamination of agricultural commodities such as grains, peanuts, and cheese with CPA poses a potential risk to human and animal health.[1][3] Therefore, accurate and sensitive detection methods are crucial for food safety and toxicological research.

Performance Comparison of CPA Detection Methods

The performance of the novel "CPA-Fast-Scan ELISA" was rigorously evaluated against established methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the key performance metrics derived from validation studies on spiked maize samples.

Performance Metric CPA-Fast-Scan ELISA (New Method) HPLC-FLD LC-MS/MS
Limit of Detection (LOD) 0.5 µg/kg5.0 µg/kg0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg15.0 µg/kg1.0 µg/kg
Working Range 1.5 - 50 µg/kg15 - 500 µg/kg1 - 250 µg/kg
Average Recovery (%) 92.5% ± 8.7%88.6% ± 12.6%95.8% ± 6.2%
Analysis Time per Sample ~ 1.5 hours~ 4 hours~ 3 hours
Cross-Reactivity (vs. Aflatoxins) < 0.1%Not ApplicableNot Applicable
Specificity HighModerateVery High

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation (Maize)
  • Homogenization: A 25g sample of ground maize is homogenized with 100 mL of methanol/water (80:20, v/v) for 3 minutes.

  • Centrifugation: The homogenate is centrifuged at 4000 rpm for 10 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter.

  • Dilution: The filtered extract is diluted with phosphate-buffered saline (PBS) for ELISA analysis or further processed for chromatographic methods.

CPA-Fast-Scan ELISA Protocol
  • Coating: A 96-well microplate is coated with CPA-BSA conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The wells are blocked with 1% BSA in PBS for 1 hour at 37°C.

  • Competitive Reaction: 50 µL of the diluted sample extract or CPA standard and 50 µL of anti-CPA monoclonal antibody are added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Secondary Antibody: 100 µL of HRP-conjugated secondary antibody is added and incubated for 30 minutes at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Addition: 100 µL of TMB substrate is added and incubated for 15 minutes in the dark.

  • Stopping Reaction: The reaction is stopped by adding 50 µL of 2M H₂SO₄.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

HPLC-FLD Protocol
  • Cleanup: The filtered extract from the sample preparation step is passed through an immunoaffinity column specific for CPA.

  • Elution: CPA is eluted with methanol.

  • Derivatization: The eluate is evaporated to dryness and derivatized with trifluoroacetic anhydride.

  • Injection: The derivatized sample is reconstituted in the mobile phase and injected into the HPLC system.

  • Chromatographic Conditions: A C18 column is used with an isocratic mobile phase of acetonitrile and water.

  • Detection: The fluorescence detector is set to an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

LC-MS/MS Protocol
  • Cleanup: A simplified solid-phase extraction (SPE) may be used for sample cleanup.

  • Injection: The cleaned extract is directly injected into the LC-MS/MS system.

  • Chromatographic Conditions: A C18 column is used with a gradient elution of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions of CPA.[4]

Visualizations

Signaling Pathway of CPA Toxicity

CPA_Toxicity_Pathway CPA This compound (CPA) SERCA Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) CPA->SERCA Ca_Cytosol Cytosolic Ca²⁺ Concentration Ca_SR SR/ER Ca²⁺ Stores SERCA->Ca_SR Pumps Ca²⁺ into SR/ER Cellular_Processes Cellular Processes (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Processes Ca_SR->Ca_Cytosol Maintains Low Cytosolic Ca²⁺

Caption: Mechanism of this compound (CPA) toxicity through the inhibition of the SERCA pump.

Experimental Workflow for CPA Detection

CPA_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Homogenization 1. Homogenization (Maize Sample) Centrifugation 2. Centrifugation Homogenization->Centrifugation Filtration 3. Filtration Centrifugation->Filtration ELISA CPA-Fast-Scan ELISA Filtration->ELISA HPLC HPLC-FLD Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Data_Acquisition 4. Data Acquisition ELISA->Data_Acquisition HPLC->Data_Acquisition LCMS->Data_Acquisition Data_Analysis 5. Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the detection and quantification of CPA in a sample matrix.

Validation Process for a New Detection Method

Validation_Process Method_Development Method Development (CPA-Fast-Scan ELISA) Optimization Assay Optimization Method_Development->Optimization Performance_Evaluation Performance Characteristic Evaluation Optimization->Performance_Evaluation LOD_LOQ LOD & LOQ Determination Performance_Evaluation->LOD_LOQ Linearity Linearity & Working Range Performance_Evaluation->Linearity Accuracy_Precision Accuracy & Precision (Recovery & RSD) Performance_Evaluation->Accuracy_Precision Specificity Specificity & Cross-Reactivity Performance_Evaluation->Specificity Comparison Comparison with Reference Methods LOD_LOQ->Comparison Linearity->Comparison Accuracy_Precision->Comparison Specificity->Comparison Validation_Report Final Validation Report Comparison->Validation_Report

Caption: Logical flow for the validation of a new analytical method for CPA detection.

Conclusion

The novel CPA-Fast-Scan ELISA method demonstrates excellent sensitivity, with a limit of detection comparable to LC-MS/MS and significantly lower than HPLC-FLD. Its high specificity, good recovery rates, and rapid analysis time make it a robust and efficient screening tool for the detection of this compound in various sample matrices. For confirmatory analysis, LC-MS/MS remains the gold standard due to its very high specificity and accuracy. The choice of method will depend on the specific requirements of the research, including desired throughput, sensitivity, and the need for confirmatory results.

References

correlation between Cyclopiazonic Acid levels determined by different analytical platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical platforms for the determination of Cyclopiazonic Acid (CPA), a mycotoxin produced by several species of Aspergillus and Penicillium fungi. Understanding the nuances of each analytical method is crucial for accurate quantification in various matrices, ranging from agricultural commodities to complex biological samples. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in the selection of the most appropriate analytical strategy.

Quantitative Performance of Analytical Platforms

The choice of an analytical platform for CPA determination is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the key performance parameters of the most commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Performance Characteristics of LC-MS/MS Methods for CPA Determination
MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
White Mould Cheese0.20.5Not Specified[1]
Mixed Feed52079 - 114[2][3]
Wheat52070 - 111[2][3]
Peanuts52077 - 116[2][3]
Rice52069 - 92[2][3]
Dry-fermented Sausages2.177.1595.49 - 102.05[4]
Milk5 (ng/mL)Not SpecifiedAlmost quantitative[5][6]
Table 2: Performance Characteristics of HPLC Methods for CPA Determination
MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
HPLC-UVCorn & RiceNot Specified25 (ng/g)64.7 - 75.4 (Corn), 51.4 - 82.1 (Rice)[7]
HPLC-UV/DADCheese7Not SpecifiedHigh[8]
Normal Phase HPLCMaize100Not Specified~82[2]
Table 3: Performance Characteristics of Immunoassays for CPA Determination
MethodMatrixWorking Range (µg/kg)IC50 (ng/mL)Recovery (%)Reference
CI-ELISAMaize5 - 281.1 - 1.088.6 ± 12.6[9]
ULISAMaizeNot Specified0.015 (15 pg/mL)Not Specified[10]
ELISAVarious FoodsNot SpecifiedNot SpecifiedSatisfactory at high concentrations[11]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are summarized protocols for the key analytical platforms.

LC-MS/MS Methodology
  • Sample Preparation (Cheese) : Samples are extracted with 1% formic acid in acetonitrile. A fully carbon-13-labelled internal standard can be used to compensate for matrix effects. The extract is then directly analyzed.[1]

  • Sample Preparation (Feed, Grains) : The sample is extracted with an alkaline methanol-water mixture, followed by defatting with hexane. The resulting extract can be directly quantified using HPLC-MS/MS without further cleanup.[2][3]

  • Chromatography : Reversed-phase liquid chromatography is typically performed using a C18 stationary phase.[2][3]

  • Mass Spectrometry : Detection is achieved using a triple quadrupole mass spectrometer in negative mode electrospray ionization (ESI-). Multiple reaction monitoring (MRM) is used for quantification, with specific transitions for CPA and any internal standards. For example, m/z 337/196 and 337/182 for this compound.[1]

HPLC Methodology
  • Sample Preparation (Corn and Rice) : Protein precipitation with lead acetate is followed by liquid-liquid partitioning with diethyl ether.[7]

  • Sample Preparation (Cheese using SPME) : Solid-phase microextraction (SPME) with a Carbowax/Templated Resin fiber can be used for selective extraction after a short sonication step in methanol.[8]

  • Chromatography : Both normal-phase and reversed-phase HPLC can be used. A successful normal phase system utilizes a silica gel column with a mobile phase of ethyl acetate-2-propanol-25% aqueous ammonia.[2] Reversed-phase methods often employ C18 columns.

  • Detection : UV detection at 284 nm is common.[2] A photodiode array detector (DAD) can also be used for spectral confirmation. In some cases, post-column derivatization can be employed to create fluorescent products for detection by a fluorescence detector (FLD).

ELISA Methodology
  • Principle : Competitive ELISAs (cELISA) are the most common format for small molecules like CPA. In this setup, free CPA in the sample competes with a labeled CPA conjugate for binding to a limited number of specific antibodies. The signal is inversely proportional to the amount of CPA in the sample.

  • Sample Preparation (Maize) : Extraction is performed with aqueous methanol, followed by dilution with a buffer for analysis.[9]

  • Assay Procedure :

    • Antibodies against CPA are immobilized on a microtiter plate.

    • The sample extract and a fixed amount of enzyme-labeled CPA are added to the wells.

    • After an incubation period, the plate is washed to remove unbound reagents.

    • A substrate is added, which is converted by the enzyme to produce a colored or chemiluminescent signal.

    • The signal is measured using a plate reader.

  • Note : It has been observed that competitive indirect ELISA (CI-ELISA) may overestimate CPA content in some matrices when compared to LC-FLD methods, possibly due to cross-reactivity with related metabolites or "masked" derivatives of CPA.[9] However, ELISA is considered a suitable rapid screening method.[11]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound, from initial sample handling to final data analysis.

CPA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis Sample Sample Collection (e.g., Maize, Cheese) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Solvent, SPE) Homogenization->Extraction Cleanup Clean-up/Purification (Optional) Extraction->Cleanup ELISA ELISA Extraction->ELISA Dilution LC_MS LC-MS/MS Cleanup->LC_MS HPLC HPLC-UV/FLD Cleanup->HPLC Quantification Quantification LC_MS->Quantification HPLC->Quantification ELISA->Quantification Interpretation Interpretation & Reporting Quantification->Interpretation

Caption: General workflow for this compound analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopiazonic Acid
Reactant of Route 2
Cyclopiazonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.